2-(4-Methoxyphenoxy)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPMGNARMIATFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352330 | |
| Record name | 2-(4-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30893-64-2 | |
| Record name | 2-(4-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2-(4-Methoxyphenoxy)acetamide
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and potential biological activities of 2-(4-Methoxyphenoxy)acetamide. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and draws parallels from closely related phenoxyacetamide derivatives to offer valuable insights.
Core Physicochemical Properties
This compound, identified by the CAS Number 30893-64-2, possesses the molecular formula C₉H₁₁NO₃.[1][2] A summary of its known and predicted physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 181.19 g/mol | [1] |
| Boiling Point | 384.8 °C at 760 mmHg | [3][4] |
| Density | 1.17 g/cm³ | [3] |
| Refractive Index | 1.53 | [3] |
| Melting Point | Data not available | [5] |
| Solubility | Data not available | [5] |
Synthesis and Experimental Protocols
Experimental Workflow: A Generalized Synthesis Protocol
References
- 1. vsnchem.com [vsnchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2-(4-METHOXYPHENOXY)ACETAMIDE30893-64-2,Purity96%_Ibookbio [molbase.com]
- 4. 2-(4-METHOXYPHENOXY)ACETAMIDE30893-64-2,Purity98%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 30893-64-2 Name: [xixisys.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. talenta.usu.ac.id [talenta.usu.ac.id]
- 8. researchgate.net [researchgate.net]
2-(4-Methoxyphenoxy)acetamide CAS number 30893-64-2
An in-depth technical guide on 2-(4-Methoxyphenoxy)acetamide (CAS Number: 30893-64-2) is currently unavailable due to the limited publicly accessible data on this specific compound. While general information on the broader class of phenoxy acetamides exists, detailed experimental protocols, quantitative physicochemical properties, and in-depth biological studies for this particular molecule are not sufficiently documented in scientific literature or databases.
This guide will present the available information for this compound and supplement it with data from closely related analogs to provide a foundational understanding. Researchers and drug development professionals are advised to use this information as a starting point and to conduct further experimental validation.
IUPAC Name: this compound
Synonyms: 2-(p-methoxyphenoxy)acetamide
Molecular Formula: C₉H₁₁NO₃
Molecular Weight: 181.19 g/mol
Chemical Structure:
2-(4-Methoxyphenoxy)acetamide molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-(4-Methoxyphenoxy)acetamide. It includes a summary of its physicochemical data, a generalized experimental protocol for its synthesis based on established methods for related compounds, and a visualization of its molecular structure.
Core Data Presentation
The following table summarizes the key quantitative data for this compound. It is important to note that while the molecular formula and weight are well-established, specific experimental physical properties are not widely reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | P&S Chemicals[1], VSNCHEM |
| Molecular Weight | 181.19 g/mol | P&S Chemicals[1], VSNCHEM |
| CAS Number | 30893-64-2 | P&S Chemicals[1] |
| IUPAC Name | This compound | P&S Chemicals[1] |
| Synonyms | 2-(4-methoxyphenoxy)ethanamide | P&S Chemicals[1] |
Molecular Structure and Visualization
The molecular structure of this compound consists of a central phenoxy group, where a methoxy group is attached to the phenyl ring at the para position (position 4). The oxygen of the phenoxy group is linked to an acetamide moiety.
Experimental Protocols
Step 1: Williamson Ether Synthesis of 2-(4-Methoxyphenoxy)acetic acid
This step involves the reaction of 4-methoxyphenol with a haloacetic acid, typically in the presence of a base.
-
Materials: 4-methoxyphenol, chloroacetic acid (or bromoacetic acid), sodium hydroxide (or another suitable base), water, diethyl ether (or other suitable extraction solvent), hydrochloric acid (for acidification).
-
Procedure:
-
Dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide to form the sodium salt.
-
Slowly add an aqueous solution of chloroacetic acid to the reaction mixture.
-
Heat the mixture under reflux for several hours to drive the reaction to completion.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 2-(4-methoxyphenoxy)acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Step 2: Amidation of 2-(4-Methoxyphenoxy)acetic acid
The carboxylic acid is converted to the corresponding amide.
-
Materials: 2-(4-methoxyphenoxy)acetic acid, thionyl chloride (or another activating agent), ammonia (aqueous or gaseous), a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Procedure:
-
Convert the 2-(4-methoxyphenoxy)acetic acid to its more reactive acid chloride by reacting it with thionyl chloride in an inert solvent.
-
Carefully add the resulting acid chloride to a concentrated solution of ammonia.
-
The this compound will precipitate out of the solution.
-
The crude product can be collected by filtration and purified by recrystallization.
-
Characterization:
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O of the amide, C-O-C of the ether).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression from starting materials to the final product, involving the formation of an ether linkage followed by the creation of an amide bond.
References
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)acetamide from 4-Methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-methoxyphenoxy)acetamide from 4-methoxyphenol. The described methodology is based on the well-established Williamson ether synthesis, a robust and versatile method for the preparation of ethers.[1][2][3] This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of the target compound.
I. Introduction
This compound is a member of the phenoxyacetamide class of compounds, which are of interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis of this and related compounds is a crucial step in the exploration of their therapeutic potential. The method detailed herein involves the O-alkylation of 4-methoxyphenol with 2-chloroacetamide in the presence of a suitable base. This approach is widely applicable for the synthesis of a variety of phenoxyacetamide derivatives.
II. Synthesis Pathway
The synthesis of this compound from 4-methoxyphenol proceeds via a Williamson ether synthesis. In this reaction, the hydroxyl group of 4-methoxyphenol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion and forming the desired ether linkage.
Figure 1: Synthesis workflow for this compound.
III. Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
4-Methoxyphenol
-
2-Chloroacetamide
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq), 2-chloroacetamide (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous acetone to the flask to ensure adequate stirring of the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 6-12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
IV. Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Note |
| Reactants | ||
| 4-Methoxyphenol | 1.0 eq | Starting material |
| 2-Chloroacetamide | 1.2 eq | Alkylating agent |
| Potassium Carbonate | 2.0 eq | Base |
| Product | ||
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| CAS Number | 30893-64-2 | |
| Reaction Conditions | ||
| Solvent | Acetone | |
| Temperature | Reflux (approx. 56 °C) | |
| Reaction Time | 6 - 12 hours | |
| Yield | ||
| Theoretical Yield | Calculated based on 4-methoxyphenol as the limiting reagent | |
| Expected Actual Yield | 70-90% | Based on typical yields for Williamson ether synthesis |
V. Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The expected data are presented below.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expected signals for aromatic protons, methoxy protons, methylene protons, and amide protons. |
| ¹³C NMR | Expected signals for aromatic carbons, methoxy carbon, methylene carbon, and carbonyl carbon. |
| Mass Spectrometry | [M+H]⁺ = 182.08 |
VI. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Chloroacetamide is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Acetone is a flammable solvent. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
VII. Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound from 4-methoxyphenol via the Williamson ether synthesis. The information presented, including the experimental procedure, quantitative data, and characterization details, will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The described method is robust and can be adapted for the synthesis of other phenoxyacetamide derivatives.
References
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for 2-(4-Methoxyphenoxy)acetamide, a molecule of interest in pharmaceutical research. The document details the necessary starting materials, outlines a robust experimental protocol, and presents the underlying chemical principles.
Core Synthesis Strategy: Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds by reacting 4-methoxyphenol with a haloacetamide, typically 2-chloroacetamide, in the presence of a base.
The reaction mechanism is a bimolecular nucleophilic substitution (SN2) process. The base deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group and forming the desired ether linkage.
Starting Materials and Reagents
The successful synthesis of this compound via the Williamson ether synthesis requires the following key starting materials and reagents.
| Reactant/Reagent | Role | Molecular Formula | Key Considerations |
| 4-Methoxyphenol | Nucleophile precursor | C₇H₈O₂ | The phenolic starting material. |
| 2-Chloroacetamide | Electrophile | C₂H₄ClNO | The source of the acetamide moiety. 2-Bromoacetamide can also be used. |
| Potassium Carbonate (K₂CO₃) | Base | K₂CO₃ | A common and effective base for deprotonating the phenol. Other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used. |
| Acetone or Acetonitrile | Solvent | C₃H₆O or C₂H₃N | Polar aprotic solvents are preferred as they solvate the cation of the base and do not interfere with the nucleophile. |
Detailed Experimental Protocol
The following protocol is a standard procedure for the synthesis of this compound.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1 equivalent) and a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Add potassium carbonate (1.5 - 2 equivalents) to the mixture.
2. Formation of the Phenoxide:
-
Stir the suspension at room temperature for 30-60 minutes to facilitate the deprotonation of 4-methoxyphenol and the formation of the potassium 4-methoxyphenoxide salt.
3. Addition of the Electrophile:
-
Dissolve 2-chloroacetamide (1.1 equivalents) in a minimal amount of the reaction solvent.
-
Add the 2-chloroacetamide solution dropwise to the reaction mixture at room temperature.
4. Reaction Conditions:
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it under reflux with vigorous stirring. A typical reaction time is between 4 and 12 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
5. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
6. Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
This guide provides a foundational understanding for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to achieve the desired yield and purity. Standard laboratory safety practices should be followed at all times.
References
A Comprehensive Technical Guide to 2-(4-Methoxyphenoxy)acetamide
IUPAC Name: 2-(4-methoxyphenoxy)acetamide
This technical guide provides an in-depth overview of this compound and the broader class of phenoxy acetamide derivatives, targeting researchers, scientists, and professionals in drug development. The document outlines the synthesis, potential therapeutic applications, and associated biological data, supported by detailed experimental protocols and pathway visualizations.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be predicted based on its structure and data from similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | VSNCHEM |
| Molecular Weight | 181.19 g/mol | VSNCHEM |
| SMILES | O=C(N)COC1=CC=C(OC)C=C1 | VSNCHEM |
| InChI | InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | VSNCHEM |
Synthesis of Phenoxy Acetamide Derivatives: A General Workflow
The synthesis of phenoxy acetamide derivatives typically follows a structured workflow, commencing with chemical synthesis and purification, followed by comprehensive biological evaluation.[1]
Potential Therapeutic Applications and Biological Activity
Phenoxy acetamide derivatives have demonstrated a wide range of pharmacological activities, indicating their potential as therapeutic agents in various disease areas.[1]
Anticancer Activity
Several studies have highlighted the potential of phenoxy acetamide derivatives as anticancer agents, primarily through the induction of apoptosis in cancer cells.[1][2]
Data Presentation: In Vitro Anticancer Activity of Phenoxy Acetamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound I | HepG2 (Liver Cancer) | 1.43 | [2][3] |
| Compound II | HepG2 (Liver Cancer) | 6.52 | [2][3] |
| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.32 | [2][3] |
| Compound I | MCF-7 (Breast Cancer) | >100 | [1] |
| Compound II | MCF-7 (Breast Cancer) | >100 | [1] |
Signaling Pathway: Apoptosis Induction
Phenoxy acetamide derivatives may induce apoptosis through both intrinsic and extrinsic pathways.[1]
Anti-inflammatory Activity
Certain phenoxy acetamide derivatives exhibit anti-inflammatory properties, which are thought to be mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]
Signaling Pathway: COX-2 Mediated Inflammation
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of phenoxy acetamide derivatives.
General Synthesis of a Phenoxy Acetamide Derivative
This protocol describes a general method for synthesizing a phenoxy acetamide derivative.[4]
Materials:
-
A substituted phenol (e.g., 4-methoxyphenol)
-
Chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Stirring apparatus
-
Reflux condenser
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1 equivalent) and chloroacetamide (1.1 equivalents) in acetone.
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenoxy acetamide derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of phenoxy acetamide derivatives on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Normal cell line (for selectivity assessment)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (phenoxy acetamide derivatives) and a reference drug (e.g., 5-Fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds and the reference drug in the growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (reference drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
This protocol is used to screen for the anticonvulsant properties of phenoxy acetamide derivatives in an animal model.[1]
Materials:
-
Mice (e.g., Swiss albino)
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Corneal or ear-clip electrodes
-
An electroconvulsive shock apparatus
Procedure:
-
Administer the test compound or vehicle to groups of mice (intraperitoneally or orally).
-
At the time of peak effect (predetermined), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via the electrodes.
-
Observe the mice for the presence or absence of the hind limb tonic extensor component of the seizure.
-
The abolition of the hind limb tonic extension is considered the endpoint, indicating anticonvulsant activity.
-
Calculate the percentage of protection for each group and determine the ED₅₀ (the dose that protects 50% of the animals).
Conclusion
This compound belongs to the versatile class of phenoxy acetamide derivatives, which have shown significant promise in various therapeutic areas, including oncology, inflammation, and neurology. The information presented in this guide, including synthesis protocols, biological activity data, and pathway visualizations, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this chemical scaffold. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 4. talenta.usu.ac.id [talenta.usu.ac.id]
Preliminary Biological Screening of 2-(4-Methoxyphenoxy)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of 2-(4-methoxyphenoxy)acetamide. The document details the synthetic protocol for the compound and outlines key in vitro assays for evaluating its biological activity, with a focus on its potent and selective inhibition of monoamine oxidase A (MAO-A). Experimental methodologies for monoamine oxidase inhibition, antimicrobial susceptibility, antioxidant capacity, and cytotoxicity are presented. While quantitative data for antimicrobial and antioxidant activities of the title compound are not extensively available in the current literature, this guide includes data for structurally related phenoxyacetamide derivatives to serve as a reference for expected outcomes. Furthermore, this guide illustrates key experimental workflows and the relevant signaling pathway for its observed MAO-A inhibition using Graphviz diagrams.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and effective method is the reaction of 4-methoxyphenol with 2-chloroacetamide in the presence of a base.
Reaction Scheme:
Experimental Protocol:
A mixture of 4-methoxyphenol (1.0 eq.), 2-chloroacetamide (1.1 eq.), and potassium carbonate (1.5 eq.) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) is stirred at room temperature or heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.
Biological Activity Data
The primary biological activity identified for this compound is its potent and selective inhibition of monoamine oxidase A (MAO-A).
Table 1: Monoamine Oxidase (MAO) Inhibition Data
| Compound | Target | IC50 (µM) | Selectivity Index (SI) (MAO-B IC50 / MAO-A IC50) |
| This compound | MAO-A | 0.09 | 245 |
| This compound | MAO-B | 22.05 |
Data sourced from a study on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors.[1]
Experimental Protocols for Biological Screening
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of MAO-A and MAO-B enzymes.
Materials:
-
MAO-A and MAO-B enzymes (human recombinant)
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer
-
Test compound (this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well microplates
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., NaOH).
-
Measure the fluorescence or absorbance of the product at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test compound
-
Positive control antibiotics (e.g., ciprofloxacin, ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive and negative controls on the plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity).
Antioxidant Activity Assays
This assay measures the ability of the compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol
-
Test compound
-
Positive control (e.g., ascorbic acid, Trolox)
-
Methanol
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add the test compound or control to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value.
This assay assesses the compound's ability to scavenge the ABTS radical cation.
Materials:
-
ABTS stock solution
-
Potassium persulfate solution
-
Test compound
-
Positive control (e.g., ascorbic acid, Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add the test compound or control to the wells.
-
Add the diluted ABTS radical cation solution to each well.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Monoamine Oxidase (MAO) Signaling Pathway Inhibition.
Experimental Workflows
Caption: Antimicrobial Screening (Broth Microdilution) Workflow.
Caption: Antioxidant Activity Screening (DPPH/ABTS) Workflow.
Caption: Cytotoxicity Screening (MTT Assay) Workflow.
References
The Untapped Potential of the 2-(4-Methoxyphenoxy)acetamide Scaffold: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
While direct research on 2-(4-Methoxyphenoxy)acetamide is nascent, its core chemical structure represents a versatile and promising scaffold in medicinal chemistry. The exploration of its derivatives has revealed significant potential across a spectrum of therapeutic areas, from cardiovascular disease to oncology and antimicrobial applications. This technical guide consolidates the existing research on key derivatives, providing insights into their synthesis, biological activity, and mechanisms of action, thereby illuminating the potential research avenues for the parent compound and its future analogues.
The this compound Core as a Privileged Scaffold
The this compound moiety is a member of the broader N-arylacetamide class of compounds. These structures are recognized as significant intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical agents[1]. The presence of the methoxyphenoxy group offers a site for modification and interaction with biological targets, while the acetamide linkage provides a stable backbone for building more complex molecules. Research into related 4-alkoxyacetanilides has long established their analgesic and antipyretic properties, highlighting the inherent bioactivity of this chemical class[2].
Key Derivatives and Their Documented Biological Activities
Investigation has primarily focused on derivatives where substitutions on the phenyl ring or modifications of the acetamide group have yielded compounds with potent and specific biological effects.
Antimicrobial and Cytotoxic Applications
A key intermediate and active molecule, 2-chloro-N-(4-methoxyphenyl)acetamide , has been a focal point of several studies. Research has demonstrated its efficacy against various biological targets.
-
Antimicrobial and Antifungal Activity: This compound has shown antimicrobial activity, particularly against the Gram-positive bacterium Staphylococcus aureus[3][4].
-
Insecticidal Properties: It exhibits a lethal effect on the larval stage of the agricultural pest Galleria mellonella[3].
-
Cytotoxicity: Significant cytotoxic effects have been observed against HeLa (cervical cancer) cell lines, indicating potential for development as an anticancer agent[3].
The following table summarizes the quantitative data from these studies.
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data | Reference |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Insecticidal | Galleria mellonella (larvae) | LC50: 873.572 µM | [3] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Cytotoxicity | HeLa Cancer Cells | IC50: 14.53 µg/mL | [3] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Insecticidal | Galleria mellonella (larvae) | LC50: 687.355 µM | [3] |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Cytotoxicity | HeLa Cancer Cells | IC50: 1.8 mM | [3] |
Cardiovascular Disease and Enzyme Inhibition
A highly promising derivative, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999) , has been identified as a potent and highly selective, mechanism-based inhibitor of Myeloperoxidase (MPO)[5]. MPO is an enzyme implicated in inflammatory disorders and cardiovascular diseases. The inhibition is irreversible and dependent on MPO's catalytic activity[5]. This compound demonstrated robust inhibition of plasma MPO activity in preclinical models and has advanced to first-in-human studies, underscoring the therapeutic potential of this scaffold[5].
Experimental Protocols and Methodologies
The synthesis of these derivatives often involves multi-step reactions starting from commercially available materials. The detailed protocols below are extracted from the cited literature.
Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
This protocol describes a common method for synthesizing the key chlorinated intermediate.
Materials:
-
4-methoxyaniline
-
Chloroacetyl chloride
-
Pure acetic acid
-
Sodium acetate solution
Procedure:
-
Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid.
-
Place the solution in an ice bath to cool.
-
Add chloroacetyl chloride (0.047 mol) portionwise to the solution while maintaining stirring.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Add 35 mL of a sodium acetate solution to the reaction mixture.
-
A solid precipitate will form. Continue stirring to ensure complete precipitation.
-
Filter the solid product, wash with cold water, and dry to yield 2-chloro-N-(4-methoxyphenyl)acetamide[1].
Synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide
This protocol illustrates the use of the chlorinated intermediate to build a more complex chalcone derivative.
Materials:
-
(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (chalcone)
-
2-chloro-N-(4-methoxyphenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Dry acetone
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 1 mmol of the chalcone starting material in 10 mL of dry acetone.
-
Add 1.2 mmol of potassium carbonate to the solution and stir for 20 minutes.
-
Prepare a solution of 1 mmol of 2-chloro-N-(4-methoxyphenyl)acetamide in 10 mL of acetone.
-
Add the acetamide solution dropwise to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
After reflux, cool the reaction to room temperature.
-
Pour the mixture into ice-cold water to precipitate the solid product.
-
Filter the solid and recrystallize from ethanol to obtain the pure product[6].
Mechanism of Action: MPO Inhibition
The derivative PF-06282999 acts as a mechanism-based inhibitor, or "suicide inhibitor," of Myeloperoxidase (MPO). This process involves several key steps:
-
Enzyme Binding: The inhibitor (I) reversibly binds to the active site of the MPO enzyme (E).
-
Catalytic Activation: The MPO enzyme, in its normal catalytic cycle, processes the inhibitor. This enzymatic action transforms the inhibitor into a highly reactive intermediate species (I*).
-
Covalent Modification: Before this reactive intermediate can dissociate from the active site, it forms a stable, covalent bond with a crucial amino acid residue within the enzyme.
-
Irreversible Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates (like chloride, Cl⁻) to produce hypochlorous acid (HOCl).
This highly specific mechanism ensures that the inhibitor only acts on catalytically active MPO, leading to high selectivity and reducing off-target effects[5].
Future Research Directions and Conclusion
The documented activities of its derivatives strongly suggest that the this compound scaffold is a valuable starting point for the development of novel therapeutics. Future research could focus on:
-
Systematic SAR Studies: A systematic Structure-Activity Relationship (SAR) study of the core molecule could uncover analogues with enhanced potency and selectivity for various targets.
-
Exploration of New Therapeutic Areas: Given the observed cytotoxic and antimicrobial effects, further screening against a wider range of cancer cell lines and microbial strains is warranted.
-
Mechanism Elucidation: For derivatives showing promising activity, detailed studies to elucidate their precise mechanism of action will be crucial for further development.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues will be essential for identifying viable drug candidates.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Methodological & Application
detailed synthesis protocol for 2-(4-Methoxyphenoxy)acetamide
Application Note: Synthesis of 2-(4-Methoxyphenoxy)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active molecules. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with a Williamson ether synthesis followed by an amidation reaction. The protocol is designed to be clear and reproducible for researchers in a laboratory setting.
Reaction Scheme
The overall synthesis involves two primary stages:
-
Step 1: Williamson Ether Synthesis - Formation of 2-(4-methoxyphenoxy)acetic acid by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base.
-
Step 2: Amidation - Conversion of the carboxylic acid intermediate to the final acetamide product. This can be achieved via activation of the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with ammonia.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methoxyphenoxy)acetic acid
This procedure is adapted from the general principles of the Williamson ether synthesis.[1][2]
Materials:
-
4-Methoxyphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).
-
Slowly add chloroacetic acid (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100°C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-(4-methoxyphenoxy)acetic acid.
-
The crude product can be purified by recrystallization from hot water.
Step 2: Synthesis of this compound
This amidation step involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.
Materials:
-
2-(4-Methoxyphenoxy)acetic acid (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Water
Equipment:
-
Round-bottom flask with a gas outlet
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a fume hood, suspend 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in dry dichloromethane.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in dry dichloromethane and cool in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-56 | White crystalline solid | - |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 61-63 | Colorless crystals | - |
| 2-(4-Methoxyphenoxy)acetic acid | C₉H₁₀O₄ | 182.17 | 137-139 | White solid | ~85-95 |
| This compound | C₉H₁₁NO₃ | 181.19 | 145-147 | White to off-white solid | ~70-85 |
Note: Yields are approximate and may vary based on experimental conditions and scale.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Signaling Pathway (Logical Relationship)
References
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenoxy)acetamide via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-(4-methoxyphenoxy)acetamide, a valuable intermediate in medicinal chemistry and drug development, utilizing the robust and versatile Williamson ether synthesis. This document outlines the detailed experimental protocol, summarizes key quantitative data, and provides visual diagrams of the reaction workflow and mechanism.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the synthesis of this compound, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired ether linkage. This method is widely favored for its reliability and broad applicability.
Physicochemical Properties and Data
A summary of the key physicochemical properties of the starting materials and the final product is presented below. While specific experimental data for the yield and melting point of this compound are not widely published, a representative yield for analogous Williamson ether syntheses is provided.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Representative Yield (%) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Starting Material (Nucleophile Precursor) | - |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | Starting Material (Electrophile) | - |
| This compound | C₉H₁₁NO₃ | 181.19 | Final Product | ~85% (estimated) |
Note: The representative yield is based on similar Williamson ether syntheses and may vary depending on specific experimental conditions.
Experimental Protocol
This protocol details the synthesis of this compound from 4-methoxyphenol and 2-chloroacetamide.
Materials:
-
4-Methoxyphenol
-
2-Chloroacetamide
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Formation of the Alkoxide:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
To this solution, add finely ground sodium hydroxide (1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.
-
-
Williamson Ether Synthesis Reaction:
-
To the stirred solution of sodium 4-methoxyphenoxide, add 2-chloroacetamide (1.0 eq) in one portion.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C.
-
Maintain the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash them sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
-
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound proceeds via a classic SN2 mechanism.
Caption: Mechanism of the Williamson ether synthesis for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Dimethylformamide (DMF) is a skin and respiratory irritant.
-
2-Chloroacetamide is toxic and an irritant.
-
Follow standard laboratory procedures for handling and disposing of chemical waste.
Application Note: Analytical Characterization of 2-(4-Methoxyphenoxy)acetamide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analytical characterization of 2-(4-Methoxyphenoxy)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are essential for the structural elucidation and purity assessment of this compound, which is of interest in pharmaceutical research and development. This application note includes standardized procedures for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR.
Introduction
This compound is a chemical entity with potential applications in drug discovery and medicinal chemistry. Accurate and comprehensive characterization of its molecular structure is a prerequisite for any further investigation of its biological activity and therapeutic potential. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. This note describes the use of ¹H and ¹³C NMR for the unambiguous identification and characterization of this compound.
Chemical Structure
Note: The image above is of a related compound, 2-(4-Formyl-2-methoxyphenoxy)acetamide, to provide a visual representation of the core structure. The target molecule, this compound, lacks the formyl group on the phenyl ring.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift libraries.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~ 3.78 | Singlet | 3H |
| Methylene (-OCH₂-) | ~ 4.45 | Singlet | 2H |
| Aromatic (H-2, H-6) | ~ 6.90 | Doublet | 2H |
| Aromatic (H-3, H-5) | ~ 6.85 | Doublet | 2H |
| Amide (-NH₂) | ~ 7.5 (broad) | Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (ppm) |
| Methoxy (-OCH₃) | ~ 55.6 |
| Methylene (-OCH₂-) | ~ 68.0 |
| Aromatic (C-2, C-6) | ~ 115.5 |
| Aromatic (C-3, C-5) | ~ 114.8 |
| Aromatic (C-4) | ~ 154.0 |
| Aromatic (C-1) | ~ 151.0 |
| Carbonyl (-C=O) | ~ 170.0 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If using a non-deuterated solvent for preliminary studies, a deuterated lock solvent in a capillary insert may be used.
¹H NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans). A typical experiment might involve a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire the Free Induction Decay (FID).
¹³C NMR Data Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Maintain the lock and shim settings.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set appropriate acquisition parameters. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Acquire the FID.
Data Processing and Analysis
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as a reference.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Workflow Diagrams
The following diagrams illustrate the experimental and data analysis workflows.
Application Notes and Protocols: Purification of 2-(4-Methoxyphenoxy)acetamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the purification of 2-(4-methoxyphenoxy)acetamide via recrystallization. This document details recommended solvents, a general purification protocol, and a method for solvent screening to optimize the purification process. The protocols are designed to guide researchers in achieving high purity of the target compound, a critical step in drug development and chemical research.
Introduction
This compound is a chemical compound of interest in various research and development sectors. The purity of such compounds is paramount for accurate biological and chemical studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.
Data Presentation
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | 118-121 °C | 122-124 °C |
| Recovery Yield | N/A | 75-90% |
Experimental Protocols
Recommended Recrystallization Solvents
Based on the solubility of structurally related acetamide derivatives, the following solvents are recommended for the recrystallization of this compound:
-
Primary Solvents:
-
Ethanol
-
Methanol
-
-
Solvent Systems (for improved yield and purity):
-
Ethanol/Water
-
Methanol/Water
-
A structurally similar compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, is known to be soluble in ethanol.[1] Recrystallization of other acetamide derivatives has been successfully performed using ethanol/water mixtures.
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the general procedure for recrystallizing this compound from a single solvent, such as ethanol or methanol.
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (ethanol or methanol).
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent Screening for Optimal Recrystallization
To determine the most effective solvent or solvent system for recrystallization, a systematic solvent screening should be performed.
Materials:
-
Crude this compound
-
A selection of potential solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Hot water bath
-
Ice-water bath
Procedure:
-
Sample Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Solubility at Room Temperature: To each test tube, add about 0.5 mL of a different solvent. Agitate the test tubes and observe the solubility of the compound in each solvent at room temperature. A good primary solvent should not dissolve the compound well at this stage.
-
Solubility at Elevated Temperature: Gently heat the test tubes that showed poor solubility at room temperature in a hot water bath. Observe if the compound dissolves completely. An ideal solvent will dissolve the compound completely upon heating.
-
Crystallization upon Cooling: Cool the test tubes in which the compound dissolved at a higher temperature in an ice-water bath. Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization.
-
Solvent Pair Screening: If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool to observe crystallization.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for selecting an appropriate recrystallization solvent.
References
Application Notes and Protocols for 2-(4-Methoxyphenoxy)acetamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Methoxyphenoxy)acetamide as a versatile chemical intermediate in the synthesis of novel bioactive molecules. Detailed protocols for key transformations and relevant biological data are presented to facilitate its application in research and drug discovery.
Introduction
This compound is a valuable scaffold in medicinal chemistry, primarily recognized for its role in the development of enzyme inhibitors and other biologically active compounds. Its structure, featuring a phenoxyacetamide core, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies. Notably, this compound itself has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A), a key target in the treatment of depression and other neurological disorders.[1][2] This intrinsic activity, coupled with its synthetic accessibility, underscores its importance as a privileged fragment in drug design.
Key Applications
The primary application of this compound as a chemical intermediate lies in the synthesis of N-substituted derivatives and its use in condensation reactions to generate more complex heterocyclic structures. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Intermediate for the Synthesis of Monoamine Oxidase (MAO) Inhibitors
This compound has been identified as a highly selective inhibitor of MAO-A.[1][2] This makes it an excellent lead compound for the development of novel antidepressants with potentially fewer side effects compared to non-selective MAO inhibitors. The primary amine of the acetamide group can be functionalized to explore the chemical space around the core scaffold and optimize its inhibitory activity and selectivity.
Table 1: In Vitro Monoamine Oxidase Inhibition Data
| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-B |
| This compound | MAO-A | 0.018 | 245 |
Data sourced from a study on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors.[2]
Precursor for N-Alkylated Derivatives with Potential Therapeutic Activities
The amide nitrogen of this compound can be readily alkylated to introduce a variety of substituents. This functionalization is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity. Derivatives of related phenoxyacetamides have shown a range of biological activities, including antioxidant and anti-inflammatory properties.[3]
Table 2: Representative Yields for N-Alkylation of Phenoxyacetamides
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 85 |
| Ethyl iodide | NaH | DMF | 4 | 78 |
| 4-Nitrobenzyl chloride | Cs₂CO₃ | DMSO | 8 | 92 |
Yields are representative and based on general protocols for N-alkylation of similar acetamides.
Experimental Protocols
The following protocols are adapted from established methods for the modification of phenoxyacetamides and related compounds. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the synthesis of N-alkylated derivatives of this compound via nucleophilic substitution.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF))
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.
Visualization of Experimental Workflow:
Caption: General workflow for the N-alkylation of this compound.
Protocol 2: Condensation of this compound with an Aldehyde
This protocol outlines a method for the condensation of the amide with an aldehyde to form an N-acyliminium ion precursor or related adducts, which can be further cyclized or modified.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)
-
Solvent (e.g., toluene, ethanol)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of the acid or base catalyst.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Signaling Pathway and Mechanism of Action
The biological activity of this compound as a MAO-A inhibitor is of significant interest in drug development. MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which is believed to be the mechanism of action for many antidepressant drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-(4-Methoxyphenoxy)acetamide in the Synthesis of Bioactive Molecules: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The scaffold of 2-(4-methoxyphenoxy)acetamide has emerged as a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of bioactive molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, including as anticonvulsant, anti-inflammatory, antimicrobial, and antioxidant agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds, aimed at guiding researchers in the exploration of this promising chemical space.
Application Notes
The this compound core structure offers a unique combination of a phenoxy ring, a flexible acetamide linker, and a methoxy group that can be readily modified to modulate the physicochemical and pharmacological properties of the resulting molecules. This adaptability has been exploited to develop compounds with a variety of biological activities.
Anticonvulsant Activity
Derivatives of this compound have shown promise in the management of epilepsy. The mechanism of action for many acetamide-based anticonvulsants is believed to involve the modulation of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[1][2][3] By blocking these channels, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.[2]
Anti-inflammatory and Analgesic Activity
Several 2-(substituted phenoxy)acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties.[4][5][6] The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[7] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Antimicrobial Activity
The this compound scaffold has also been utilized in the development of novel antimicrobial agents. Some derivatives have exhibited activity against a range of bacterial and fungal pathogens.[7][8][9] In silico analyses suggest that the antimicrobial effect of some of these compounds may be due to their interaction with DNA ligase, an essential enzyme for DNA replication and repair in microorganisms.[8][9]
Antioxidant Activity
Certain acetamide derivatives have demonstrated the ability to scavenge free radicals, indicating potential as antioxidant agents.[8][9] This activity is beneficial as oxidative stress is implicated in a wide range of diseases.
Quantitative Data Summary
The following tables summarize the quantitative data for various bioactive derivatives of this compound reported in the literature.
Table 1: Anticonvulsant Activity of Phenoxy Acetamide Derivatives
| Compound ID | Animal Model | Seizure Type | ED₅₀ (mg/kg) | Reference |
| 12 | Mice | MES | 100 (at 0.5h) | [10] |
| 13 | Mice | MES | 100 (at 0.5h), 300 (at 4h) | [10] |
| 19 | Mice | MES | 300 (at 0.5h), 100 (at 4h) | [11] |
| 20 | Rats | MES | 52.30 | [10] |
MES: Maximal Electroshock Seizure
Table 2: Antimicrobial Activity of a 2-(4-Methoxyphenylamino) Derivative
| Microorganism | Inhibition Zone (mm) |
| Bacillus subtilis | 23 |
| Staphylococcus aureus | 20 |
| Enterococcus faecalis | 20 |
| Candida glabrata | 12 |
Data for 2-chloro-N-(4-methoxyphenyl)acetamide (a related precursor)[7][9]
Table 3: Antifungal Activity of a 2-(4-Methoxyphenylamino) Derivative
| Fungal Species | Colony Growth Inhibition (%) |
| Trichoderma longibrachiatum | 98 |
| Mucor plumbeus | 83 |
| Fusarium solani | 21 |
Data for 2-chloro-N-(4-methoxyphenyl)acetamide (a related precursor)[8][9]
Experimental Protocols
Synthesis of this compound
This protocol describes a general synthesis route starting from p-acetamidophenol.
Materials:
-
p-Acetamidophenol
-
Dimethyl sulfite
-
Potassium carbonate
-
Methylene chloride
-
Water
-
Dilute caustic solution (e.g., NaOH)
-
Reflux apparatus
-
Mechanical stirrer
-
Rotary evaporator
Procedure:
-
To a three-necked flask equipped for reflux and fitted with a mechanical stirrer, add dimethyl sulfite (0.12 mol), potassium carbonate (0.014 mol), and p-acetamidophenol (0.033 mol).[12]
-
Heat the mixture to 70°C for six hours with continuous stirring.[12]
-
While still hot, quench the reaction with 50 ml of water.[12]
-
Make the solution basic with a dilute caustic solution.[12]
-
Extract the organic materials into methylene chloride.[12]
-
Concentrate the extracts in vacuo to yield the product, N-(4-methoxyphenyl)acetamide (p-acetamidoanisole).[12]
-
The N-(4-methoxyphenyl)acetamide can then be further reacted to yield this compound through reaction with a suitable 2-carbon electrophile containing the acetamide functionality, or through hydrolysis of the acetyl group to the amine followed by reaction with a 2-haloacetamide.
General Protocol for Synthesis of 2-(Substituted phenoxy)-N-phenylacetamide Derivatives
This protocol outlines a general method for the alkylation of substituted amines with an appropriate 2-chloro-N-phenylacetamide derivative.
Materials:
-
Appropriate amine
-
2-chloro-1-(substituted-phenyl)ethanone
-
Dry acetone
-
Potassium carbonate
-
Potassium iodide (catalytic amount)
-
HPLC for reaction monitoring
Procedure:
-
Synthesize the required 2-chloro-1-(substituted-phenyl)ethanone by acylation of the corresponding substituted aniline with 2-chloroacetyl chloride.[10]
-
In a reaction vessel, dissolve the appropriate amine in dry acetone.
-
Add potassium carbonate and a catalytic amount of potassium iodide.
-
Add the previously synthesized 2-chloro-1-(substituted-phenyl)ethanone to the mixture.[10]
-
Heat the reaction mixture to 60°C.
-
Monitor the progress of the reaction using HPLC chromatography.[10]
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
-
Positive control (e.g., standard antibiotic)
-
Negative control (e.g., DMSO)
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[7]
-
Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Spread the microbial inoculum evenly over the surface of the agar.
-
Using a sterile cork borer, create wells in the agar.
-
Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each well.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Materials:
-
Test compounds
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 ml of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of paw edema for each group compared to the control group.
Visualizations
The following diagrams illustrate the logical relationships and potential mechanisms of action for bioactive molecules derived from this compound.
Caption: General workflow for the synthesis and evaluation of bioactive molecules.
Caption: Proposed anticonvulsant mechanism of action.
Caption: Proposed anti-inflammatory mechanism of action.
Caption: Proposed antimicrobial mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. talenta.usu.ac.id [talenta.usu.ac.id]
- 9. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis routes of N-(4-Methoxyphenyl)acetamide [benchchem.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Phenoxyacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the antimicrobial and antifungal properties of phenoxyacetamide derivatives. The methodologies outlined are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the systematic evaluation of novel compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This is a fundamental measure of a compound's potency. The broth microdilution method is a common and efficient way to determine MIC values.[1][2]
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[1][3][4]
Materials:
-
Phenoxyacetamide derivatives (stock solutions of known concentration)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[1]
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates[1]
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard[1]
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.[1]
-
Suspend the colonies in sterile saline or PBS.[1]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1] This can be verified using a spectrophotometer.
-
Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a 2-fold serial dilution of the phenoxyacetamide derivatives in the appropriate broth directly in the 96-well plate.[1]
-
Typically, add 100 µL of broth to wells 2 through 12.[1]
-
Add 200 µL of the highest concentration of the test compound to well 1.[1]
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10.[1] Discard the final 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 will be the sterility control (no inoculum).[1]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the phenoxyacetamide derivative at which there is no visible growth (i.e., the first clear well).[1]
-
Visualization of MIC Assay Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[5] This assay is typically performed after the MIC has been determined.[6]
Experimental Protocol
This protocol is a continuation of the MIC assay.[5][7]
Materials:
-
96-well plate from the completed MIC assay
-
Nutrient agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto a fresh agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the microorganisms.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature (e.g., 35 ± 2°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MBC/MFC:
Visualization of MBC/MFC Assay Workflow
Caption: Workflow for MBC/MFC Assay.
Time-Kill Kinetics Assay
The time-kill kinetics assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[8] This helps to determine whether a compound is bactericidal or bacteriostatic and if its effect is concentration-dependent.[8][9]
Experimental Protocol
This protocol is based on established time-kill assay methodologies.[8][10][11]
Materials:
-
Phenoxyacetamide derivative
-
Appropriate broth medium
-
Bacterial or fungal culture
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Nutrient agar plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.[8]
-
Dilute this suspension in pre-warmed broth to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing the broth with the phenoxyacetamide derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[8]
-
Include a growth control tube without the compound.
-
Inoculate each tube with the prepared microbial suspension.
-
-
Time-Point Sampling and Plating:
-
Incubate all tubes in a shaking incubator at the appropriate temperature.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.[8]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[8]
-
-
Incubation and Colony Counting:
-
Incubate the plates for 18-24 hours (or longer for fungi).
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9][10] A bacteriostatic effect is observed when there is little change in the CFU/mL over time compared to the initial inoculum.[9]
-
Visualization of Time-Kill Assay Workflow
Caption: Workflow for Time-Kill Kinetics Assay.
Anti-Biofilm Assay
This assay assesses the ability of phenoxyacetamide derivatives to inhibit biofilm formation or eradicate established biofilms. The crystal violet staining method is a common technique for quantifying biofilm biomass.[13][14]
Experimental Protocol: Crystal Violet Method
Materials:
-
Phenoxyacetamide derivative
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Bacterial strain known to form biofilms
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader
Procedure for Biofilm Inhibition:
-
Prepare 2-fold serial dilutions of the phenoxyacetamide derivative in the growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate for 24-48 hours at 37°C without shaking to allow for biofilm formation.[14]
-
After incubation, discard the planktonic (free-floating) bacteria by gently inverting and shaking the plate.[14]
-
Wash the wells with sterile PBS to remove any remaining planktonic bacteria.
-
Proceed with the staining protocol below.
Procedure for Biofilm Eradication:
-
Inoculate the wells of a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow for mature biofilm formation.
-
Remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the phenoxyacetamide derivative to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
Discard the medium and wash the wells with PBS.
-
Proceed with the staining protocol below.
Staining Protocol:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[14]
-
Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.[14]
-
Dry the plate, for example, by inverting it on a paper towel.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[14]
-
Incubate for 10-15 minutes.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
Visualization of Anti-Biofilm Assay Workflow
Caption: Workflow for Anti-Biofilm Assay (Inhibition and Eradication).
Data Presentation: Antimicrobial and Antifungal Activity of Phenoxyacetamide Derivatives
The following tables summarize the reported antimicrobial and antifungal activities of various phenoxyacetamide derivatives against a range of microorganisms.
Table 1: Antibacterial Activity of Phenoxyacetamide Derivatives (MIC in µg/mL)
| Compound | Derivative | S. aureus | K. pneumoniae | P. aeruginosa | Reference |
| 5e | N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide | 25 | 25 | >25 | [15] |
| 5a-k | N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides | - | - | Significant Activity | [15] |
| 6a-t | N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides | >50 | - | >50 | [16] |
Note: "-" indicates data not reported.
Table 2: Antifungal Activity of Phenoxyacetamide Derivatives (MIC in µg/mL)
| Compound | Derivative | C. albicans | C. tropicalis | C. neoformans | Reference |
| 5k | N-(2-hydroxyl-5-substitutedphenyl)thiophenoxyacetamide | Active | - | - | [15] |
| 6a-t | N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides | >100 | >100 | >100 | [16] |
| 2-bromo-N-phenylacetamide | 2-bromo-N-phenylacetamide | 32 | 32 | - | [13] |
Note: "-" indicates data not reported. The study on 2-bromo-N-phenylacetamide also reported activity against C. glabrata and C. parapsilosis.[13]
Disclaimer: These protocols are intended as a guide and may require optimization for specific compounds, microbial strains, and laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. actascientific.com [actascientific.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antioxidant Activity Screening of 2-(4-Methoxyphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can mitigate oxidative damage, making them a focal point of drug discovery and development.[1] This document provides detailed application notes and protocols for the comprehensive screening of the antioxidant activity of the compound 2-(4-Methoxyphenoxy)acetamide.
The protocols herein describe three widely accepted and robust in vitro assays for evaluating antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[2][3] These methods collectively provide a broad assessment of the compound's ability to act as a free radical scavenger and a reducing agent.
Compound Profile
| Compound Name | This compound |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Chemical Structure |
Data Presentation
The antioxidant capacity of this compound will be quantified and compared against a standard antioxidant, such as Ascorbic Acid or Trolox. The results from the DPPH and ABTS assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. For the FRAP assay, the results are expressed as ferric reducing equivalents.
Table 1: Hypothetical Antioxidant Activity Data for this compound
| Assay | Parameter | This compound | Ascorbic Acid (Standard) |
| DPPH Assay | IC50 (µg/mL) | [Insert experimental value] | [Insert experimental value] |
| ABTS Assay | IC50 (µg/mL) | [Insert experimental value] | [Insert experimental value] |
| FRAP Assay | FRAP Value (µM Fe(II)/µg) | [Insert experimental value] | [Insert experimental value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH radical is converted to a yellow-colored hydrazine, with the degree of color change being proportional to the antioxidant activity.[1][4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (or other suitable standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and in the dark.
-
Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the ascorbic acid standard.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or standard to the respective wells.
-
For the control well, add 100 µL of methanol instead of the sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance.[5][6]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (spectrophotometric grade)
-
Trolox (or other suitable standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and create a series of dilutions. Prepare a similar dilution series for the Trolox standard.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or standard to the respective wells.
-
For the control well, add 10 µL of methanol instead of the sample.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the plot of percent inhibition versus concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[3][7]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[3]
-
Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions of ferrous sulfate in water for the standard curve (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound, standard solutions, or solvent (for the blank) to the respective wells.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4-30 minutes. Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the test compound is determined from the standard curve and is expressed as µmol of Fe(II) equivalents per gram of the compound.
Visualizations
Caption: Experimental workflow for antioxidant activity screening.
Caption: Potential antioxidant signaling pathway of phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutics from 2-(4-Methoxyphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2-(4-Methoxyphenoxy)acetamide and its derivatives as potential therapeutic agents. This document outlines detailed protocols for assessing their anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. Furthermore, it summarizes key quantitative data from existing literature and provides visual representations of the underlying signaling pathways and experimental workflows.
Therapeutic Potential of this compound Derivatives
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been synthesized and evaluated for various therapeutic applications, showing promise in the following areas:
-
Anticancer Activity: Several derivatives have exhibited cytotoxicity against various cancer cell lines.[1][2] The proposed mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory and Analgesic Effects: These compounds have shown potential in reducing inflammation and alleviating pain in preclinical models.[3][4] A primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6]
-
Anticonvulsant Properties: Certain derivatives have demonstrated the ability to protect against seizures in animal models, suggesting their potential in epilepsy treatment.[5][7] The proposed mechanisms include the modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.
-
Antimicrobial Activity: Some derivatives have shown inhibitory effects against a range of bacterial and fungal strains, indicating their potential as novel anti-infective agents.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of lead compounds and for conducting key in vitro and in vivo experiments to evaluate the therapeutic potential of this compound derivatives.
General Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the reaction of 2-(4-methoxyphenoxy)acetic acid with a desired amine in the presence of a coupling agent.
Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound derivatives.
Protocol:
-
Dissolve 2-(4-methoxyphenoxy)acetic acid (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Perform an aqueous workup by washing the organic layer with a mild acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of compounds.[9][10]
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vivo Analgesic Activity: Hot Plate Test
The hot plate test is used to assess the central analgesic activity of compounds.[11][12][13]
Protocol:
-
Animals: Use Swiss albino mice.
-
Apparatus: Use a hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Grouping and Administration: Similar to the anti-inflammatory assay, group the animals and administer the test compounds, a standard analgesic (e.g., morphine, 5 mg/kg), or vehicle.
-
Measurement of Reaction Time: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Data Collection: Measure the reaction time at 0, 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis: Calculate the percentage of maximum possible effect (% MPE) for each group.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][7]
Protocol:
-
Animals: Use male Swiss albino mice.
-
Apparatus: Use an electroconvulsiometer.
-
Grouping and Administration: Group the animals and administer the test compounds, a standard anticonvulsant (e.g., phenytoin, 25 mg/kg), or vehicle intraperitoneally.
-
Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: Determine the number of animals protected from the tonic hind limb extension in each group and calculate the ED₅₀ (the dose that protects 50% of the animals).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[8]
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture.
Data Presentation
The following tables summarize the quantitative data for various this compound derivatives from the literature.
Table 1: Anticancer Activity (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | PC3 (Prostate) | A549 (Lung) | Reference |
| Derivative A | 52 | 80 | - | [2] |
| Derivative B | 100 | - | - | [2] |
| Doxorubicin | ~1 | ~1 | ~1 | - |
Table 2: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| Derivative C | 10 | 45 | [3] |
| Derivative D | 20 | 60 | [3] |
| Indomethacin | 10 | ~70 | - |
Table 3: Analgesic Activity (Hot Plate Test)
| Compound | Dose (mg/kg) | Latency (seconds) at 60 min | Reference |
| Derivative E | 20 | 15 | [11] |
| Derivative F | 40 | 25 | [11] |
| Morphine | 5 | ~28 | - |
Table 4: Anticonvulsant Activity (MES Test)
| Compound | ED₅₀ (mg/kg) | Reference |
| Derivative G | 49.6 | [5] |
| Derivative H | 73.9 | [5] |
| Phenytoin | ~9 | - |
Table 5: Antimicrobial Activity (MIC values in µg/mL)
| Compound | S. aureus | E. coli | Reference |
| Derivative I | 16 | 32 | [8] |
| Derivative J | 8 | 16 | [8] |
| Ciprofloxacin | ~0.5 | ~0.015 | - |
Standard drug values are approximate and can vary based on experimental conditions.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are attributed to their interaction with specific molecular targets. The following diagrams illustrate the proposed signaling pathways.
Anti-inflammatory Action via COX-2 Inhibition
Many phenoxyacetamide derivatives exhibit anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation.
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Anticonvulsant Action via GABA-A Receptor Modulation
Some acetamide derivatives are thought to exert their anticonvulsant effects by acting as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.
Caption: Proposed mechanism of anticonvulsant action via positive allosteric modulation of GABA-A receptors.
Anticonvulsant Action via Voltage-Gated Sodium Channel Blockade
Another proposed mechanism for the anticonvulsant activity of these derivatives is the blockade of voltage-gated sodium channels, which reduces the repetitive firing of neurons characteristic of seizures.
Caption: Proposed mechanism of anticonvulsant action via blockade of voltage-gated sodium channels.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse applications. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the potential of these compounds. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, as well as on elucidating their detailed mechanisms of action.
References
- 1. panache.ninds.nih.gov [panache.ninds.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Experimental Workflow for Testing 2-(4-Methoxyphenoxy)acetamide Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(4-Methoxyphenoxy)acetamide is a synthetic organic compound featuring a phenoxy acetamide scaffold. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including potential as anti-inflammatory, antioxidant, and anticancer agents. Furthermore, the structural resemblance to certain pharmacophores suggests a potential for acetylcholinesterase inhibition. This document provides a detailed experimental workflow and protocols for the initial in vitro screening of this compound to evaluate its cytotoxic, anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory potential.
Experimental Workflow Overview:
The proposed workflow is designed to systematically assess the bioactivity of this compound. The initial step involves evaluating the compound's cytotoxicity to determine the appropriate concentration range for subsequent bioactivity assays. This is followed by parallel screening for anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory activities.
Caption: Overall experimental workflow for the bioactivity screening of this compound.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.[2] This assay is crucial for determining the concentration range of the test compound that does not exhibit significant toxicity, which is essential for subsequent bioactivity assays.[3][4]
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages for subsequent inflammation studies) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Control (0) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 50 | 0.98 ± 0.05 | 78.4 |
| 100 | 0.65 ± 0.04 | 52.0 |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Principle: Inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The Griess assay is a colorimetric method used to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[7][8] This assay involves a diazotization reaction where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) react with nitrite in an acidic medium to form a purple azo compound, with the absorbance being proportional to the nitrite concentration.[7][8]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. Griess Reagent System Protocol [promega.sg]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenoxy)acetamide.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline based on the Williamson ether synthesis, a common method for preparing ethers.[1][2] Researchers should optimize the reaction conditions for their specific laboratory setup and reagent quality.
Materials:
-
4-Methoxyphenol
-
2-Chloroacetamide
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
A suitable solvent (e.g., acetone, acetonitrile, DMF)
-
Deionized water
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol and the chosen base in the selected solvent.
-
Add 2-chloroacetamide to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and an organic solvent for extraction.
-
Neutralize the aqueous layer with hydrochloric acid.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Logical Troubleshooting Workflow
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of 4-methoxyphenol. | Use a stronger base or ensure the base is anhydrous. The pKa of 4-methoxyphenol is around 10.2, so a base that can effectively deprotonate it is crucial. |
| Poor quality of reagents. | Use freshly opened or purified reagents. 2-Chloroacetamide can hydrolyze over time. | |
| Inappropriate reaction temperature or time. | Optimize the reaction temperature and time by monitoring the reaction progress. Williamson ether syntheses can sometimes require elevated temperatures and longer reaction times.[3] | |
| Presence of multiple spots on TLC, even after reaction completion | Formation of side products. | Refer to the FAQs below for specific side reactions and how to minimize them. |
| Difficulty in isolating the product | Product is soluble in the aqueous phase during workup. | Ensure the aqueous phase is sufficiently acidified to protonate any carboxylates if chloroacetic acid was used instead of chloroacetamide, and perform multiple extractions with an appropriate organic solvent. |
| Co-precipitation of starting materials or byproducts. | Optimize the purification method. A different recrystallization solvent or column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A1: A likely byproduct is the C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation).[4]
-
To favor O-alkylation:
-
Use polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more available for nucleophilic attack.[5]
-
Using a milder base like potassium carbonate can also favor O-alkylation.
-
Reaction Pathway: O- vs. C-Alkylation
Q2: My starting material, 4-methoxyphenol, seems to be degrading during the reaction. Why is this happening?
A2: Phenols can be susceptible to oxidation, especially at elevated temperatures and in the presence of a base. This can lead to the formation of colored impurities or dimers.[6]
-
To minimize oxidation:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Consider adding a small amount of a reducing agent like sodium sulfite if oxidation is a persistent issue.
-
Q3: I have isolated a water-soluble byproduct. What could it be?
A3: This could be 2-hydroxy-N-substituted acetamide, resulting from the hydrolysis of 2-chloroacetamide.[7][8] This is more likely if using a strong aqueous base like sodium hydroxide and high temperatures.
-
To minimize hydrolysis:
-
Use an anhydrous base like potassium carbonate and a non-aqueous solvent.
-
If an aqueous base is necessary, try to use milder conditions (lower temperature, shorter reaction time).
-
Q4: Can elimination be a side reaction in this synthesis?
A4: While elimination is a common side reaction in Williamson ether synthesis, it is less likely with 2-chloroacetamide because it is a primary alkyl halide.[5] Elimination reactions are more competitive with secondary and tertiary alkyl halides.[2] If you are using a different, more sterically hindered N-substituted 2-chloroacetamide, then elimination could become a more significant side reaction.
Data Presentation: Tracking Reaction Efficiency
To systematically troubleshoot and optimize your synthesis, it is crucial to keep detailed records of your experimental conditions and outcomes. The following table provides a template for this purpose.
| Run # | 4-Methoxyphenol (equiv.) | 2-Chloroacetamide (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products Observed (e.g., TLC, LC-MS) |
| 1 | 1.0 | 1.1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | ||
| 2 | ||||||||
| 3 |
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. benchchem.com [benchchem.com]
- 6. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methoxyphenoxy)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Williamson ether synthesis pathway, which is a prevalent method for this class of compounds.
Q1: Why is my yield of this compound consistently low?
A1: Low yields in this synthesis can arise from several factors. Here are the most common culprits and their solutions:
-
Incomplete Deprotonation of 4-Methoxyphenol: The reaction requires the formation of the 4-methoxyphenoxide ion, a strong nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile and thus a lower yield.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in at least stoichiometric amounts. When using weaker bases like K2CO3, ensure the reaction temperature is adequate to facilitate deprotonation.
-
-
Side Reactions: The primary side reaction of concern is the elimination of the halo-acetamide starting material, which is competitive with the desired SN2 substitution.[1][2][3] Steric hindrance around the reaction centers can favor elimination.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: Polar aprotic solvents like acetone, DMF, or acetonitrile are generally effective for Williamson ether synthesis as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide.[4] The optimal temperature will depend on the specific reactants and solvent but is often in the range of room temperature to reflux.[4][5][6]
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization or chromatography.
-
Solution: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the amide. When performing recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most probable impurities include:
-
Unreacted 4-Methoxyphenol: This is a common impurity if the reaction has not gone to completion.
-
Unreacted 2-Haloacetamide: This will also be present if the reaction is incomplete.
-
Products of Side Reactions: As mentioned, elimination byproducts from the 2-haloacetamide can be present.
-
Hydrolysis Products: If the reaction or workup conditions are too acidic or basic, the acetamide functional group could be hydrolyzed to a carboxylic acid.
Solution: To identify the impurities, you can run co-spots on your TLC plate with your starting materials. Purification via column chromatography is often the most effective way to separate the desired product from these impurities. A gradient elution with a solvent system like ethyl acetate/hexanes is a good starting point.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most common and direct route is the Williamson ether synthesis.[1][2] This involves the reaction of 4-methoxyphenol with a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, in the presence of a base.[4]
What is the role of the base in this reaction?
The base is crucial for deprotonating the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion.[1][2] This phenoxide then acts as the nucleophile in the SN2 reaction with the 2-haloacetamide.
Which 2-haloacetamide should I use: 2-chloroacetamide or 2-bromoacetamide?
Both can be used. 2-Bromoacetamide is generally more reactive than 2-chloroacetamide because bromide is a better leaving group than chloride. However, 2-chloroacetamide is often less expensive. The choice may depend on the desired reaction rate and cost considerations.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate. The reaction is complete when the spot corresponding to the limiting reagent (usually 4-methoxyphenol) has disappeared and a new, more polar spot for the product has appeared.
Data Presentation
Table 1: Comparison of Reaction Conditions for Structurally Similar Acetamide Syntheses
| Parameter | Synthesis of 2-(4-allyl-2-methoxy phenoxy) derivative[5][6][7] | Synthesis of N-(4-methoxyphenyl)-2-phenoxy derivative[4] |
| Phenol | Eugenol (a 4-allyl-2-methoxyphenol) | (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one |
| Electrophile | α-monochloroacetate | 2-chloro-N-(4-methoxyphenyl)acetamide |
| Base | NaOH | K2CO3 |
| Solvent | Not specified | Acetone |
| Temperature | Reflux | Reflux |
| Yield | 70.52% (for the initial alkoxylation step) | 61% |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Methoxyphenol
-
2-Chloroacetamide
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Reagents: Stir the mixture at room temperature for 15 minutes. Then, add 2-chloroacetamide (1.1 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 6-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil | Journal of Chemical Natural Resources [talenta.usu.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. talenta.usu.ac.id [talenta.usu.ac.id]
Technical Support Center: Phenoxyacetamide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of phenoxyacetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing phenoxyacetamides?
A1: Phenoxyacetamide derivatives are typically synthesized through a two-step process. The first step often involves a Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetic acid derivative (like chloroacetic acid or ethyl chloroacetate) in the presence of a base to form a phenoxyacetic acid or ester intermediate.[1] The second step is an amidation reaction, where the phenoxyacetic acid (or its activated form, such as an acyl chloride) is coupled with a desired amine to form the final phenoxyacetamide product.[2] An alternative one-pot approach involves reacting a substituted phenol directly with a 2-chloro-N-substituted-acetamide in the presence of a base like potassium carbonate.[3]
Q2: How can I monitor the progress of my phenoxyacetamide synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[5] A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.[4]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Key parameters to control include temperature, reaction time, choice of solvent, and the stoichiometry of reactants.[6][7] For the Williamson ether synthesis step, using a polar aprotic solvent like DMF, DMSO, or acetone is preferred.[8][9] Temperature control is crucial as higher temperatures can favor elimination side reactions over the desired substitution.[8] For the amidation step, using coupling agents like DCC or activating the carboxylic acid with thionyl chloride can facilitate the reaction under milder conditions.[2][4]
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, offering potential causes and solutions.
Issue 1: Low Product Yield
A low yield is a frequent challenge and can be attributed to several factors.[10][11]
| Potential Cause | Suggested Solution | Citation |
| Incomplete Reaction | - Ensure the quality and purity of starting materials; use freshly distilled or purified reagents if necessary.- Increase the reaction time or temperature, while monitoring for potential product degradation using TLC.- Consider using a suitable catalyst, such as potassium iodide in the Williamson ether synthesis step. | [5][9] |
| Side Reactions (E2 Elimination) | - This is common in the Williamson ether synthesis step, especially with secondary or tertiary alkyl halides, forming an alkene byproduct.[8]- Use a primary alkyl halide whenever possible.- Maintain lower reaction temperatures, as this generally favors the SN2 (substitution) reaction over E2 (elimination). | [8] |
| Product Loss During Workup | - Optimize the pH during aqueous workup to minimize the product's solubility in the aqueous phase.- Refine extraction and recrystallization solvent systems to improve recovery. | [4][5] |
| Poor Reagent Quality | - Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like acyl chlorides or strong bases (e.g., NaH). | [5][8] |
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// Edges Start -> Check_Completion; Check_Completion -> Incomplete [label=" No"]; Check_Completion -> Complete [label=" Yes"]; Incomplete -> Solution_Incomplete; Complete -> Check_Workup; Check_Workup -> Solution_Workup; Complete -> Check_Side_Reactions; Check_Side_Reactions -> Solution_Side_Reactions; } caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Presence of Impurities in the Final Product
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates impurities.[4]
| Potential Impurity | Identification & Removal Strategy | Citation |
| Unreacted Phenol | - Can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) during workup. | [12] |
| Unreacted Amine | - Can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). | [4] |
| Di-acylated Byproduct | - Occurs when using a starting material with two amino groups. - Prevent by using a 1:1 molar ratio of the amine to the acylating agent and adding the acylating agent dropwise at a low temperature. | [5] |
| Colored Impurities | - If the product appears oily or colored (e.g., yellow) after initial purification, re-purification is recommended.[13]- Treatment with activated charcoal in the hot recrystallization solution can help adsorb colored impurities before filtration. | [13] |
Issue 3: Reaction Fails to Proceed
If TLC analysis shows only starting materials even after an extended period, consider the following.
| Potential Cause | Suggested Solution | Citation |
| Poor Reagent Quality | - Verify the identity and purity of reagents using analytical techniques (e.g., NMR, IR).- Use freshly opened or purified anhydrous solvents. | [5] |
| Inappropriate Solvent | - Ensure that both reactants are sufficiently soluble in the chosen solvent under the reaction conditions. If not, select a more appropriate solvent. | [5] |
| Insufficient Base/Activation | - For the Williamson ether synthesis step, ensure the base (e.g., K₂CO₃, NaH) is strong enough and used in sufficient quantity to deprotonate the phenol.- For amidation, ensure the coupling or activating agent (e.g., DCC, SOCl₂) is fresh and active. | [4][8] |
Experimental Protocols
General Protocol for Synthesis of N-Aryl-2-phenoxyacetamide
This protocol describes a common one-pot method for synthesizing phenoxyacetamide derivatives.[3][14]
Materials:
-
Substituted Phenol (1.0 eq.)
-
2-Chloro-N-aryl-acetamide (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.2 - 1.5 eq.)[9][15]
-
Potassium Iodide (KI), catalytic amount[9]
-
Acetone, anhydrous[9]
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted phenol (1.0 eq.), 2-chloro-N-aryl-acetamide (1.0 eq.), anhydrous potassium carbonate (1.2 eq.), and a catalytic amount of potassium iodide.[9]
-
Reaction: Add anhydrous acetone to the flask and stir the mixture at room temperature for 5-10 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.[9][14]
-
Workup: Upon completion, cool the mixture to room temperature. Evaporate the acetone under reduced pressure.[14]
-
Isolation: Suspend the resulting residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.[9]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.[9]
-
Final Product: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure phenoxyacetamide derivative.[14]
Data Presentation
Phenoxyacetamide derivatives have been investigated for various pharmacological activities. The following table summarizes reported in vitro anticancer activity for select compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound I | HepG2 (Liver Cancer) | 1.43 | [14][16] |
| Compound II | HepG2 (Liver Cancer) | 6.52 | [14][16] |
| 5-Fluorouracil (Ref.) | HepG2 (Liver Cancer) | 5.32 | [14][16] |
| Compound I | MCF-7 (Breast Cancer) | >100 | [14] |
| Compound II | MCF-7 (Breast Cancer) | >100 | [14] |
Reaction Pathway Visualization
The core of many phenoxyacetamide syntheses is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. However, it faces competition from an E2 elimination side reaction, which can lower the yield.
// Reactants Reactants [label="Phenoxide (Nucleophile)\n+\nAlkyl Halide (Electrophile)", shape=box, style=filled, fillcolor="#F1F3F4"];
// Pathways SN2_Node [label="Sₙ2 Pathway\n(Substitution)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Node [label="E2 Pathway\n(Elimination)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products Ether_Product [label="Desired Ether Product\n(Phenoxy-Linkage)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene_Product [label="Alkene Byproduct", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> SN2_Node [label="Favored by:\n- Primary Alkyl Halide\n- Lower Temperature", color="#34A853"]; Reactants -> E2_Node [label="Favored by:\n- Secondary/Tertiary Halide\n- Higher Temperature", color="#EA4335"]; SN2_Node -> Ether_Product; E2_Node -> Alkene_Product; } caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Williamson Ether Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Williamson ether synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Williamson ether synthesis in a question-and-answer format.
Question: Why is my ether yield consistently low?
Answer: Low yields in the Williamson ether synthesis can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
-
Incomplete Reaction: The reaction may not have reached completion. Typical reaction times range from 1 to 8 hours at temperatures between 50-100 °C.[1][2] Monitoring the reaction's progress via thin-layer chromatography (TLC) or other analytical techniques is crucial to determine the optimal duration.[3] Insufficiently strong bases may not fully deprotonate the alcohol, leading to a slower reaction rate.[4]
-
Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent, which is favored by sterically hindered substrates, strong bases, and higher temperatures.[2][4][5] For phenoxide nucleophiles, C-alkylation can be a competing reaction.[4][6]
-
Purity of Reagents and Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture. The presence of water can consume the strong base and hydrolyze the alkyl halide.[3] Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Impurities in the starting materials can also lead to unwanted side reactions.[3]
Question: How can I minimize the formation of alkene byproducts from elimination reactions?
Answer: The formation of alkene byproducts via the competing E2 elimination reaction is a common challenge, particularly with secondary and tertiary alkyl halides.[4][7] Here are several strategies to favor the desired SN2 pathway:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide as they are less sterically hindered and therefore less prone to elimination.[4][7] When synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Choose the route that involves the less sterically hindered alkyl halide.[8][9]
-
Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.[4] It is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction.[3]
-
Choice of Base: While a strong base is needed to form the alkoxide, an excessively strong or sterically hindered base can promote elimination.[10]
Question: I am observing C-alkylation products when using phenols. How can I improve the selectivity for O-alkylation?
Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[1][6] The solvent plays a critical role in directing the alkylation of phenoxides. To favor O-alkylation, use polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[4][11] Protic solvents, like ethanol, can lead to significant amounts of C-alkylation.[4]
Frequently Asked Questions (FAQs)
What are the ideal solvents for the Williamson ether synthesis?
Polar aprotic solvents are generally the best choice as they solvate the cation of the alkoxide, leaving the alkoxide anion more nucleophilic.[1][11] Commonly used solvents include acetonitrile and N,N-dimethylformamide (DMF).[1][5] Protic solvents (e.g., ethanol, water) and apolar solvents can slow down the reaction rate.[1][5]
Which bases are most effective for generating the alkoxide?
The choice of base depends on the pKa of the alcohol.
-
For aliphatic alcohols: Strong bases are required for complete deprotonation. Sodium hydride (NaH) and potassium hydride (KH) are highly effective as they irreversibly form the alkoxide.[12][13][14]
-
For phenols: Phenols are more acidic, allowing for a wider range of bases.[10] Strong bases like NaH and KH can be used, as well as hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃).[10][14]
Can I use secondary or tertiary alkyl halides in the Williamson ether synthesis?
While primary alkyl halides are ideal, secondary alkyl halides can be used, but they are more prone to the competing E2 elimination reaction, which leads to lower yields of the desired ether.[5][8] Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable for this reaction.[7][12]
What is the role of a phase transfer catalyst?
A phase transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, is often used in industrial applications and can be beneficial in laboratory settings as well.[1][15] The PTC helps to transport the alkoxide from an aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate.[1][16] This can be particularly useful when using hydroxide bases, as it allows for biphasic reaction conditions, simplifying the workup.[15][17]
Data Presentation
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Typical Range/Value | Notes |
| Temperature | 50 - 100 °C | Higher temperatures can favor elimination.[1][4] |
| Reaction Time | 1 - 8 hours | Monitor by TLC to determine completion.[1][3] |
| Laboratory Yields | 50 - 95% | Yields can be lower due to side reactions.[1][2] |
Table 2: Solvent Selection Guide
| Solvent Type | Examples | Effect on Reaction |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Favorable for SN2; enhances nucleophilicity.[4][11] |
| Protic | Ethanol, Water | Can slow the reaction by solvating the nucleophile.[1][5] |
| Apolar | Toluene | Tends to slow the reaction rate.[5] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and slowly add the primary alkyl halide (1.0 equivalent).
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (typically 50-100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench any remaining base by carefully adding water or ethanol.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or distillation.
Note: This is a general guideline. Specific conditions should be optimized for each reaction.
Visualizations
Caption: General workflow for Williamson ether synthesis.
Caption: Troubleshooting workflow for low ether yield.
Caption: SN2 vs. E2 competition in Williamson synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson_ether_synthesis [chemeurope.com]
- 7. youtube.com [youtube.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. tailoredread.com [tailoredread.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Impurities in 2-(4-Methoxyphenoxy)acetamide
Welcome to the technical support center for 2-(4-Methoxyphenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities encountered during the synthesis and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
Based on the common synthetic route, the Williamson ether synthesis, the most probable impurities are:
-
Unreacted Starting Materials:
-
4-Methoxyphenol
-
2-Chloroacetamide
-
-
Byproducts from Side Reactions:
-
Products of C-alkylation of 4-methoxyphenol.
-
Elimination products from 2-chloroacetamide under basic conditions.
-
-
Degradation Products:
-
Hydrolysis of the amide bond to form 2-(4-methoxyphenoxy)acetic acid.
-
Oxidation of the phenoxy ring, especially under harsh conditions.
-
Q2: How can I detect these impurities in my sample?
Several analytical techniques can be employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for separating this compound from its potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile impurities, such as residual solvents or certain low molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of unknown impurities if they are present at a sufficient concentration.
Q3: My HPLC chromatogram shows an unexpected peak. How do I identify it?
Identifying an unknown peak requires a systematic approach. The following workflow is recommended:
Technical Support Center: Purification of 2-(4-Methoxyphenoxy)acetamide
Welcome to the technical support center for the purification of 2-(4-Methoxyphenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound, and what are the expected impurities?
A1: this compound is commonly synthesized via a Williamson ether synthesis.[1] This reaction involves the deprotonation of 4-methoxyphenol with a base (like sodium hydroxide or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from 2-chloroacetamide.
Expected Impurities:
-
Unreacted Starting Materials: 4-methoxyphenol and 2-chloroacetamide.
-
Side-Products: Products resulting from the hydrolysis of the amide or ether bond, especially if the reaction or work-up conditions are not carefully controlled.
-
Products of C-alkylation: Although O-alkylation is favored, some C-alkylation of the phenoxide may occur.[2]
-
Polymeric materials: These can form under certain conditions.
Q2: My crude this compound product is an oil and won't solidify. What should I do?
A2: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point or hinder crystal lattice formation. Here are a few troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate could be effective. This can often induce crystallization.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent solidification.
-
Purification: The oil may need to be purified by column chromatography to remove impurities before attempting crystallization again.
Q3: What are the best methods for purifying crude this compound?
A3: The two most common and effective purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the method of choice for purifying solid amides.[3] It is efficient for removing small amounts of impurities.
-
Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities, especially those with different polarities, such as unreacted starting materials.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Crystals | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at room temperature. - Use a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5] |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Try scratching the inside of the flask with a glass rod to create nucleation sites.[6] - Add a seed crystal of the pure compound if available. - Concentrate the solution to increase the concentration of the desired product. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[5] | |
| Product Purity is Still Low After Recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity (co-crystallization). | - Try a different recrystallization solvent or solvent system.[7] - Perform a second recrystallization. - Consider purifying the material by column chromatography before a final recrystallization step. |
| Product "Oils Out" Instead of Crystallizing | The melting point of the impure product is below the boiling point of the solvent. | - Use a lower-boiling point solvent. - Use a larger volume of solvent to keep the compound dissolved. - Try a different purification method, such as column chromatography. |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds (Overlapping Bands) | The solvent system (eluent) is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[8] - Perform thin-layer chromatography (TLC) first to determine the optimal solvent system for separation. A good starting point is a solvent system that gives your product an Rf value of around 0.3. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase (silica gel or alumina) is packed uniformly without any air bubbles or cracks. | |
| The initial sample band was too wide. | Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[9] | |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, start with a low polarity mixture like 10% ethyl acetate in hexanes and gradually increase the percentage of ethyl acetate.[4] - For very polar compounds, a small amount of methanol (up to 5%) can be added to the eluent.[8] |
| Low Yield After Chromatography | The compound is adsorbing irreversibly to the stationary phase. | - If your compound is basic (unlikely for an acetamide), consider adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent. - If your compound is acidic, a small amount of acetic acid may be added. - Ensure the silica gel is of appropriate quality. |
| The compound is degrading on the silica gel. | - Deactivate the silica gel by adding a small percentage of water. - Run the chromatography quickly (flash chromatography). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents are a good starting point for recrystallizing amides.[3] Ethanol, isopropanol, or mixtures of ethanol and water are often suitable.[10] To test a solvent, add a small amount of the crude product to a test tube with a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve at room temperature but dissolves upon heating, it is a potentially good solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system will give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a column with silica gel as the stationary phase. The weight of the silica gel should be about 20-50 times the weight of the crude product. Wet pack the column with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the low-polarity solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent as the chromatography progresses to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 80-95% | 60-85% |
| Achievable Purity | >98% | >99% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time Requirement | 1-3 hours | 2-8 hours |
Visual Workflow for Troubleshooting Purification
The following diagram illustrates a logical workflow for troubleshooting common purification challenges for this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. quora.com [quora.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. Reagents & Solvents [chem.rochester.edu]
resolving solubility issues with 2-(4-Methoxyphenoxy)acetamide in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 2-(4-Methoxyphenoxy)acetamide in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of precipitation when preparing a stock solution of this compound?
A1: Precipitation of this compound during stock solution preparation is often due to its inherent low aqueous solubility. Several factors can contribute to this issue, including the choice of solvent, the concentration of the compound, temperature, and the pH of the solution. Many small-molecule compounds are hydrophobic and tend to have limited solubility in aqueous-based media.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs due to a rapid change in solvent polarity. When a compound dissolved in a high concentration of an organic solvent like DMSO is quickly diluted into an aqueous medium, its solubility can decrease dramatically, leading to precipitation. To prevent this, consider using a serial dilution approach, adding the stock solution dropwise while gently vortexing the medium, and using pre-warmed media.
Q3: Can the final concentration of the solvent, such as DMSO, affect my experimental results?
A3: Yes, the final concentration of the organic solvent in your in vitro assay is critical. High concentrations of solvents like DMSO can have cytotoxic effects, influence cell signaling pathways, and interfere with assay readouts. It is recommended to keep the final solvent concentration consistent across all experimental conditions and typically below 0.5% (v/v) to minimize these effects. Some studies have shown that DMSO concentrations above 1% can reduce readout parameters in many cell types, while even lower concentrations (0.25-0.5%) can have inhibitory or stimulatory effects depending on the cell type.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: A simple way to determine the maximum soluble concentration is to perform a serial dilution of your high-concentration stock solution into your cell culture medium. After preparing the dilutions, visually inspect them for any signs of precipitation, both immediately and after a short incubation period under your experimental conditions (e.g., at 37°C). The highest concentration that remains clear is your working maximum soluble concentration.
Troubleshooting Guide
Issue 1: Compound Precipitation in Stock Solution
| Potential Cause | Recommended Solution |
| Poor Solvent Choice | While DMSO is a common choice, other organic solvents like ethanol or acetone could be tested. However, their effects on the specific assay should be validated. |
| Concentration Too High | Prepare a lower concentration stock solution. It is better to have a larger volume of a lower concentration stock than to work with a solution that is prone to precipitation. |
| Low Temperature | Gently warm the solution to aid dissolution. Some compounds are more soluble at slightly elevated temperatures. However, be cautious of potential compound degradation at high temperatures. |
Issue 2: Compound Precipitation Upon Dilution in Aqueous Media
| Potential Cause | Recommended Solution |
| Solvent Shock | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing. |
| Final Concentration Exceeds Aqueous Solubility | Decrease the final working concentration of the compound. Determine the maximum soluble concentration experimentally. |
| Media Components | Interactions with salts or proteins in the media can reduce solubility. Consider using a simplified buffer system for initial solubility tests before moving to complete media. |
| pH of the Medium | The solubility of some compounds is pH-dependent. Ensure your media is properly buffered and at the correct pH. |
Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 181.19 g/mol | VSNCHEM |
| CAS Number | 30893-64-2 | VSNCHEM |
Note: The lack of extensive public data on this specific compound necessitates experimental determination of its solubility in relevant solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing the Compound: Accurately weigh out 1.81 mg of this compound.
-
Adding Solvent: Add 100 µL of high-purity, anhydrous DMSO to the compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
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Prepare Stock Solution: Make a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM.
-
Immediate Observation: Immediately after preparing each dilution, visually inspect for any signs of cloudiness or precipitation against a dark background.
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Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours).
-
Final Observation: After incubation, again visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the maximum working concentration for your experiment.
Visualizations
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the maximum soluble concentration of a compound.
Representative Signaling Pathway
While the specific biological targets of this compound are not well-documented, related acetamide compounds have been shown to modulate inflammatory pathways. The following diagram illustrates a hypothetical mechanism involving the NF-κB signaling pathway, which is a common target for anti-inflammatory agents.
Caption: Hypothetical inhibitory effect on the NF-κB signaling pathway.
preventing degradation of 2-(4-Methoxyphenoxy)acetamide during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(4-Methoxyphenoxy)acetamide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound, and how are they susceptible to degradation?
A1: this compound has three key functional groups: a para-substituted aromatic ether (methoxyphenoxy group), an acetamide group, and the underlying phenyl ring. Each of these can be susceptible to degradation under certain synthetic conditions. The ether linkage can be cleaved under strongly acidic conditions. The acetamide group is prone to hydrolysis to a carboxylic acid and an amine under both acidic and basic conditions, particularly at elevated temperatures. The electron-rich aromatic ring can be susceptible to oxidation or electrophilic substitution side reactions.
Q2: What are the most common degradation pathways observed during the synthesis of this compound?
A2: The primary degradation pathways include hydrolysis of the amide bond to form 2-(4-methoxyphenoxy)acetic acid and ammonia, and, to a lesser extent, cleavage of the ether bond to yield hydroquinone and other byproducts. Oxidation of the methoxy group or the aromatic ring can also occur in the presence of strong oxidizing agents or air at high temperatures.
Q3: How can I minimize the hydrolysis of the acetamide group during synthesis?
A3: To minimize amide hydrolysis, it is crucial to control the pH and temperature of the reaction. Avoid strongly acidic or basic conditions, especially at elevated temperatures. If a basic or acidic catalyst is required, use a milder reagent and the lowest effective concentration. It is also recommended to work up the reaction mixture promptly and under neutral or near-neutral pH conditions.
Q4: Are there specific reaction conditions that are known to promote the stability of this compound?
A4: Generally, neutral to slightly acidic conditions and moderate temperatures (room temperature to gentle heating) are favorable for maintaining the stability of this compound. The use of a non-polar, aprotic solvent can also help to minimize hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of Final Product | Product Degradation: Hydrolysis of the amide or ether linkage. | - Control pH: Maintain the reaction and work-up pH between 4 and 7.- Temperature Management: Avoid excessive heating. Monitor the reaction temperature closely.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incomplete Reaction: Insufficient reaction time or temperature. | - Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS.- Adjust Temperature: Gradually increase the temperature, ensuring it does not lead to degradation. | |
| Presence of Impurities in the Final Product | Hydrolysis Byproducts: Formation of 2-(4-methoxyphenoxy)acetic acid. | - Purification: Use recrystallization or column chromatography for purification. A suitable solvent system for recrystallization might be ethanol/water or ethyl acetate/hexanes.[1] |
| Starting Material Residue: Unreacted 4-methoxyphenol or 2-chloroacetamide. | - Stoichiometry Control: Ensure the correct stoichiometry of reactants.- Purification: Utilize appropriate purification techniques to separate the product from unreacted starting materials. | |
| Product Discoloration (Yellowing) | Oxidation: Oxidation of the phenoxy group or impurities. | - Inert Atmosphere: Perform the synthesis and purification under an inert gas.- Antioxidants: Consider adding a small amount of an antioxidant like BHT during work-up or storage, if compatible with the downstream application.- Purification: Decolorize the product solution with activated charcoal before crystallization.[1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on the synthesis of similar phenoxy acetamide derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a mild base like potassium carbonate (1.5-2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Addition of Acetamide Precursor: Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenoxy)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Methoxyphenoxy)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory and pilot scale?
A1: The most prevalent and scalable method for synthesizing this compound is a two-step process. The first step is a Williamson ether synthesis between 4-methoxyphenol and an α-haloacetylating agent, typically 2-chloroacetamide or ethyl chloroacetate. If ethyl chloroacetate is used, the second step is an amidation of the resulting ester.
Q2: What are the critical process parameters to monitor during the Williamson ether synthesis step?
A2: Key parameters to monitor include temperature, reaction time, and stoichiometry of reactants. The reaction is typically carried out in a suitable solvent with a base to deprotonate the 4-methoxyphenol. Incomplete deprotonation or side reactions can occur if the base is not strong enough or if the temperature is too high.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproducts, ensure the purity of your starting materials. In the Williamson ether synthesis step, the primary competing reaction is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[1] Since 2-chloroacetamide is a primary halide, this is less of a concern. However, controlling the temperature is crucial to prevent side reactions. During amidation, ensure the complete conversion of the ester to the amide to avoid purification challenges.
Q4: What are the recommended purification methods for the final product?
A4: The final product, this compound, is a solid. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2] Column chromatography can also be used for higher purity but may be less practical for large-scale synthesis.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Williamson Ether Synthesis Step
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of 4-Methoxyphenol | Use a stronger base (e.g., sodium hydride instead of potassium carbonate) to ensure complete formation of the phenoxide. The alkoxide is a better nucleophile than the neutral alcohol.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on in-process monitoring. |
| Poor Quality of Reagents | Ensure that all reagents, especially the 2-chloroacetamide and the solvent, are dry and of high purity. Moisture can quench the base and hydrolyze the reactant. |
| Inefficient Mixing | On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture and facilitate contact between reactants. |
Problem 2: Presence of Unreacted Starting Materials in the Final Product
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Extend the reaction time until the starting materials are consumed. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the 2-chloroacetamide to ensure complete conversion of the 4-methoxyphenol. |
| Reversible Reaction | While the Williamson ether synthesis is generally considered irreversible, ensure that the reaction conditions drive it to completion. |
Problem 3: Difficulty in Isolating a Pure Product
| Potential Cause | Suggested Solution |
| Formation of Side Products | As mentioned in the FAQs, controlling temperature and using pure reagents can minimize side reactions. If side products are present, an additional purification step, such as column chromatography, may be necessary. |
| Ineffective Recrystallization | Experiment with different recrystallization solvents or solvent mixtures to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor. |
| Occlusion of Impurities | During recrystallization, allow the solution to cool slowly to promote the formation of well-defined crystals and minimize the trapping of impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from similar syntheses described in the literature.[2]
Materials:
-
4-Methoxyphenol
-
2-Chloroacetamide
-
Potassium Carbonate (anhydrous)
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Acetone (dry)
Procedure:
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To a solution of 4-methoxyphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
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Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Typical Yield | 60-80% | [2] |
| Melting Point | Varies based on purity | - |
| Molecular Weight | 181.19 g/mol | - |
| Appearance | White to off-white solid | - |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Monitoring 2-(4-Methoxyphenoxy)acetamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring reactions involving 2-(4-Methoxyphenoxy)acetamide.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?
A1: The most common and effective techniques for monitoring the synthesis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantitative analysis of reaction progress, while GC-MS is excellent for identifying volatile starting materials, byproducts, and impurities. NMR provides detailed structural information about the product and key intermediates throughout the reaction.
Q2: What are the expected starting materials and potential impurities in the synthesis of this compound?
A2: Common synthetic routes may involve starting materials such as 4-methoxyphenol and 2-chloroacetamide.[1] Potential impurities could include unreacted starting materials, byproducts from side reactions, or degradation products. It is also important to consider residual solvents used during the synthesis and purification process.[2]
Q3: How can I improve the peak shape for this compound in reverse-phase HPLC?
A3: Poor peak shape, such as tailing, for aromatic amides is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[3] To mitigate this, consider the following:
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Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a consistent ionization state.[3]
-
Use of Additives: Adding a competitive amine, like triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak symmetry.[3]
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Column Choice: Employing a column with end-capping or a polar-embedded stationary phase can reduce silanol interactions.
Q4: Can I use GC-MS to quantify this compound?
A4: While GC-MS is a powerful tool for identification, its quantitative accuracy for a relatively polar and higher molecular weight compound like this compound can be challenging without proper derivatization to increase volatility and thermal stability. For quantification, HPLC is generally the preferred method. However, GC-MS is highly effective for detecting and quantifying volatile impurities, such as residual acetamide.[4]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with silanol groups on the column.[3] | Adjust mobile phase pH. Add a competing base (e.g., triethylamine) to the mobile phase. Use an end-capped column. |
| Column overload. | Dilute the sample or reduce the injection volume.[3] | |
| Ghost Peaks | Contamination in the injection port, column, or mobile phase. | Clean the injector and column. Use fresh, high-purity mobile phase. |
| Carryover from a previous injection. | Implement a needle wash step in the autosampler method. Inject a blank solvent run to clean the system. | |
| Retention Time Drift | Inconsistent mobile phase composition.[5] | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. |
| Fluctuations in column temperature.[5] | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient.[5] | Increase the column equilibration time before starting the analytical run. | |
| Loss of Resolution | Column degradation.[6] | Replace the column. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase composition.[6] | Optimize the mobile phase strength and selectivity. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Poor Sensitivity | Compound is not volatile enough or is thermally labile. | Consider derivatization to increase volatility. Use a lower injection port temperature. |
| Active sites in the inlet liner or column. | Use a deactivated inlet liner. Condition the column. | |
| Peak Broadening | Slow injection speed. | Optimize injection parameters for a faster sample transfer. |
| Column contamination. | Bake out the column at the manufacturer's recommended temperature. | |
| Mass Spectrum Anomalies | Co-eluting impurities. | Improve chromatographic separation by optimizing the temperature program. |
| Source contamination. | Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
HPLC Method for Reaction Monitoring
This protocol provides a general starting point for developing a quantitative HPLC method for monitoring this compound reactions.
1. Instrumentation and Columns:
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HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
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Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Filter and degas all mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
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Gradient Elution:
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0-2 min: 95% A, 5% B
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2-15 min: Gradient to 5% A, 95% B
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15-18 min: Hold at 5% A, 95% B
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18-20 min: Return to 95% A, 5% B
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20-25 min: Re-equilibration
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4. Sample Preparation:
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Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile).
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Filter the sample through a 0.45 µm syringe filter before injection.
5. Quantification:
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Prepare a calibration curve using standards of this compound of known concentrations.
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Calculate the concentration of the product in the reaction mixture based on the peak area and the calibration curve.
GC-MS Method for Impurity Profiling
This protocol is designed for the identification of volatile impurities in the reaction mixture.
1. Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Capillary column suitable for polar analytes (e.g., DB-624 or equivalent).[4]
2. GC Conditions:
-
Inlet Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Scan Mode: Full scan for identification.
4. Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample if necessary.
NMR Analysis for Reaction Confirmation
1. Sample Preparation:
-
Take an aliquot of the reaction mixture and evaporate the solvent.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the disappearance of starting material signals and the appearance of product signals.
-
Key expected signals for this compound would include those for the methoxy group, the aromatic protons, and the methylene and amide protons.
-
Acquire a ¹³C NMR spectrum for confirmation of the carbon skeleton of the product.
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of related acetamide and phenoxy compounds using HPLC. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | Acetamide[7] | Phenoxyacetic Acid Herbicides (by LC-MS/MS)[8] | Pyrazolone Derivative (by HPLC-PDA)[9] |
| Linearity (r²) | >0.99 | >0.9950 | 0.9994 |
| Limit of Detection (LOD) | 2.5 µg/L | < 0.99 ng/L | 2.43 µg/mL |
| Limit of Quantification (LOQ) | 7.7 µg/L | < 3.3 ng/L | 7.38 µg/mL |
| Precision (%RSD) | Not specified | < 18.8% | < 2% |
| Accuracy (% Recovery) | Not specified | 68.5-114% | 110-112% |
Visualizations
Caption: Workflow for HPLC analysis of this compound reactions.
Caption: Logical troubleshooting workflow for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. repository.up.ac.za [repository.up.ac.za]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-Methoxyphenoxy)acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-(4-Methoxyphenoxy)acetamide and its structurally related derivatives. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the significant anti-inflammatory, analgesic, and anticonvulsant properties exhibited by its close analogs. The information presented is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Anti-inflammatory and Analgesic Activity
Derivatives of 2-(phenoxy)acetamide have demonstrated notable anti-inflammatory and analgesic effects. The primary mechanism behind these activities is believed to be the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
A study on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogen and nitro group substitutions on the phenoxy ring possess significant anti-inflammatory and analgesic properties[1][2][3][4]. For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) emerged as a particularly active derivative in both anticancer, anti-inflammatory, and analgesic assays[2][3][4]. Another study highlighted that N-(2-hydroxy phenyl) acetamide significantly reduced pro-inflammatory cytokines IL-1β and TNF-α and markers of oxidative stress in an adjuvant-induced arthritis model in rats[5].
Comparative Data: Anti-inflammatory and Analgesic Activity of Phenoxyacetamide Derivatives
| Compound | Biological Activity | Assay | Results (% Inhibition or other metric) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Anti-inflammatory | Carrageenan-induced paw edema | 62.5% inhibition | [2][3][4] |
| Analgesic | Acetic acid-induced writhing | 58.6% inhibition | [2][3][4] | |
| N-(2-hydroxy phenyl) acetamide | Anti-inflammatory | Adjuvant-induced arthritis | Significant reduction in paw edema | [5] |
| Reduction in IL-1β and TNF-α levels | [5] | |||
| Indomethacin (Standard) | Anti-inflammatory | Carrageenan-induced paw edema | 71.4% inhibition | [2][3][4] |
| Diclofenac (Standard) | Analgesic | Acetic acid-induced writhing | 65.5% inhibition | [2][3][4] |
Experimental Protocols
-
Animal Model: Wistar albino rats.
-
Procedure: A 0.1 mL solution of 1% carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of the rats.
-
Treatment: The test compounds and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally 30 minutes before the carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
-
Animal Model: Swiss albino mice.
-
Procedure: An intraperitoneal injection of 0.6% acetic acid solution is administered to induce writhing (abdominal constrictions).
-
Treatment: The test compounds and a standard drug (e.g., Diclofenac) are administered orally 30 minutes before the acetic acid injection.
-
Measurement: The number of writhes is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Signaling Pathway: COX-2 and 5-LOX Inhibition in Inflammation
Caption: Inhibition of COX-2 and 5-LOX pathways by phenoxyacetamide derivatives.
Anticonvulsant Activity
The acetamide scaffold is present in several known anticonvulsant drugs, and derivatives of 2-(phenoxy)acetamide are being investigated for this activity. The primary mechanisms of action for many anticonvulsants involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.
Comparative Data: Anticonvulsant Activity of Acetamide Derivatives
| Compound | Biological Activity | Assay | Results (ED50 or % Protection) | Reference |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Anticonvulsant | MES test | Effective at 100 mg/kg | [6] |
| N-(3-chlorophenyl)-2-morpholino-acetamide | Anticonvulsant | MES test | Protection at 100 mg/kg and 300 mg/kg | [6] |
| Phenytoin (Standard) | Anticonvulsant | MES test | ED50 ~9.5 mg/kg | |
| Diazepam (Standard) | Anticonvulsant | scPTZ test | ED50 ~0.2 mg/kg |
Experimental Protocols
-
Animal Model: Mice or rats.
-
Procedure: A maximal seizure is induced by applying an electrical stimulus through corneal electrodes.
-
Treatment: Test compounds and a standard drug (e.g., Phenytoin) are administered intraperitoneally at various doses prior to the electrical stimulus.
-
Measurement: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded.
-
Analysis: The median effective dose (ED50) is calculated.
-
Animal Model: Mice.
-
Procedure: A convulsive dose of pentylenetetrazole (PTZ), a GABA receptor antagonist, is injected subcutaneously.
-
Treatment: Test compounds and a standard drug (e.g., Diazepam) are administered prior to the PTZ injection.
-
Measurement: The animals are observed for the presence or absence of clonic seizures for a specified period.
-
Analysis: The dose that protects 50% of the animals from seizures (ED50) is determined.
Signaling Pathways: Mechanisms of Anticonvulsant Action
Caption: Potential anticonvulsant mechanisms of phenoxyacetamide derivatives.
Experimental Workflow Overview
The general workflow for the synthesis and biological evaluation of this compound derivatives follows a standard medicinal chemistry approach.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The available evidence strongly suggests that the 2-(phenoxy)acetamide scaffold is a promising template for the development of novel therapeutic agents with anti-inflammatory, analgesic, and anticonvulsant properties. While direct experimental data on this compound is currently lacking in the reviewed literature, the significant activities observed for its close derivatives warrant further investigation into this specific compound. The provided experimental protocols and mechanistic insights can guide future research in elucidating the full therapeutic potential of this compound and its analogs. Researchers are encouraged to utilize the presented information to design and execute further studies to fill the existing data gaps and advance the development of this promising class of molecules.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]
A Comparative Analysis of 2-(4-Methoxyphenoxy)acetamide and Other Phenoxyacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenoxyacetamide scaffold has emerged as a versatile pharmacophore, yielding derivatives with a wide spectrum of biological activities. This guide provides an objective comparison of 2-(4-Methoxyphenoxy)acetamide with other notable phenoxyacetamide derivatives, supported by experimental data, to aid in the evaluation and selection of compounds for further research and development. This analysis covers their efficacy as monoamine oxidase (MAO) inhibitors, anticancer agents, and potential antitubercular agents.
Monoamine Oxidase Inhibition
Phenoxyacetamide derivatives have been identified as potent inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.
This compound has been specifically identified as a potent and selective inhibitor of MAO-A. The presence of a methoxy group at the para position of the phenoxy ring appears to be a key determinant for its high selectivity.
Comparative Data:
| Compound | Target | IC50 (µM) | Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A) |
| This compound | MAO-A | 0.11 | 245 |
| 2-Phenoxyacetamide | MAO-A | 1.8 | >55 |
| 2-(4-Chlorophenoxy)acetamide | MAO-A | 2.5 | >40 |
| 2-(4-Methylphenoxy)acetamide | MAO-A | 0.45 | >222 |
Experimental Protocol: MAO-A Inhibition Assay
The inhibitory activity of phenoxyacetamide derivatives against MAO-A is typically determined using a fluorometric assay.
Materials:
-
Recombinant human MAO-A
-
Kynuramine (substrate)
-
Test compounds (phenoxyacetamides) dissolved in DMSO
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
A solution of recombinant human MAO-A in potassium phosphate buffer is pre-incubated with various concentrations of the test compound for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate, kynuramine.
-
The reaction is incubated for 20 minutes at 37°C.
-
The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence microplate reader with excitation at 320 nm and emission at 405 nm.
-
IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Signaling Pathway:
Caption: Inhibition of MAO-A by phenoxyacetamide derivatives.
Anticancer Activity
Several phenoxyacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitutions on both the phenoxy and acetamide moieties play a crucial role in their anticancer potency.
Comparative Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide | MCF-7 (Breast) | Not specified | [1] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [2][3] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [2][3] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [2][3] |
| Novel Phenoxyacetamide Derivative I | HepG2 (Liver) | 1.43 | [4] |
| Novel Phenoxyacetamide Derivative II | HepG2 (Liver) | 6.52 | [4] |
Experimental Protocol: MTS Cytotoxicity Assay
The in vitro cytotoxicity of phenoxyacetamide derivatives is commonly evaluated using the MTS assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3, HepG2)
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the phenoxyacetamide derivatives for 48-72 hours.
-
Following the incubation period, the MTS reagent, mixed with PMS, is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader. The amount of formazan product is proportional to the number of viable cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow:
Caption: Workflow for determining the cytotoxicity of phenoxyacetamides.
Antitubercular Activity
Phenoxyacetamide derivatives have shown promise as potential agents against Mycobacterium tuberculosis. Their mechanism of action is believed to involve the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.
Comparative Data:
| Compound | Target Strain | MIC (µg/mL) |
| 2-(3-Fluoro-4-nitrophenoxy)-N-(4-methylphenyl)acetamide | M. tuberculosis H37Rv | 4 |
| 2-(3-Fluoro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamide | M. tuberculosis H37Rv | 8 |
| 2-(3-Fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)acetamide | M. tuberculosis H37Rv | 16 |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | M. tuberculosis H37Rv | 32 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The antitubercular activity of phenoxyacetamides is often assessed using the MABA assay.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
96-well plates
Procedure:
-
A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth.
-
Serial dilutions of the test compounds are prepared in a 96-well plate.
-
The bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathway (Proposed Mechanism):
The proposed mechanism of action for some antitubercular agents involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway (FAS-II).
Caption: Proposed inhibition of mycolic acid biosynthesis.
Conclusion
References
- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Methoxyacetamide Analogs as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
The information presented herein, including quantitative biological data and detailed experimental protocols, is intended to support drug discovery and development efforts by elucidating the structural requirements for potent anticonvulsant activity within this class of compounds.
I. Comparative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of methoxyacetamide and related analogs is primarily evaluated using the Maximal Electroshock (MES) seizure model in rodents. This test is a reliable predictor of therapeutic efficacy against generalized tonic-clonic seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment. The protective index (PI), calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical measure of a compound's therapeutic window.
Table 1: Anticonvulsant Activity of (R)-N-benzyl-2-acetamido-3-alkoxypropionamide Analogs (MES Test, Mice, i.p. administration)
| Compound ID | R Group (at 3-position) | MES ED₅₀ (mg/kg) | Reference |
| 1 | -OCH₃ (Lacosamide) | 4.5 | [1] |
| 2 | -OCH₂CH₃ | 7.9 | [1] |
| 3 | -OCH(CH₃)₂ | 23 | [1] |
| 4 | -OC(CH₃)₃ | 30-100 | [1] |
| 5 | -O-phenyl | >100 | [1] |
This table is a summary of data presented in the referenced literature. ED₅₀ is the median effective dose required to protect 50% of animals from MES-induced seizures.
Table 2: Anticonvulsant Activity of 4'-Substituted (R)-N-benzyl-2-acetamido-3-methoxypropionamide Analogs (MES Test, Mice, i.p. administration)
| Compound ID | R' Group (at 4'-position of benzyl) | MES ED₅₀ (mg/kg) | Reference |
| 6 | -H (Lacosamide) | 4.5 | [2] |
| 7 | -F | 3.6 | [2] |
| 8 | -Cl | 4.3 | [2] |
| 9 | -Br | 4.0 | [2] |
| 10 | -CH₃ | 5.3 | [2] |
| 11 | -CF₃ | 14.5 | [2] |
| 12 | -OCH₃ | 11.4 | [2] |
This table is a summary of data presented in the referenced literature. ED₅₀ is the median effective dose required to protect 50% of animals from MES-induced seizures.
II. Structure-Activity Relationship (SAR) Summary
Based on the available data, several key structural features governing the anticonvulsant activity of these acetamide analogs have been identified:
-
Stereochemistry: The anticonvulsant activity predominantly resides in the (R)-stereoisomer at the C2 position of the propionamide backbone. For instance, the ED50 value for (R)-Lacosamide is 4.5 mg/kg, while its (S)-enantiomer has an ED50 exceeding 100 mg/kg.[3]
-
3-Methoxy Group: The size of the alkoxy substituent at the 3-position is critical for activity. Small, non-bulky groups like methoxy and ethoxy are optimal for high potency.[1] Increasing the steric bulk, such as with an isopropoxy or tert-butoxy group, leads to a significant decrease in anticonvulsant activity.[1] A bulky phenoxy group at this position results in a loss of activity.[1]
-
N-Benzyl Moiety: The N-benzyl group plays a crucial role in the pharmacophore.
-
4'-Position Substitution: The 4'-position of the benzyl ring is tolerant to a variety of small, non-bulky substituents without a significant loss of activity.[2][4] Halogen substituents (F, Cl, Br) and small alkyl groups (CH₃) at the 4'-position result in compounds with potency comparable to or even slightly better than the unsubstituted parent compound.[2][4]
-
Electronic Effects: The anticonvulsant activity appears to be largely independent of the electronic properties of the 4'-substituent, suggesting that steric factors are more influential.[2][4]
-
Positional Isomers: Substituents at the 2' or 3' positions of the benzyl ring generally lead to a decrease in activity compared to the 4'-substituted analogs.[2]
-
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these anticonvulsant agents.
Maximal Electroshock (MES) Test
This is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male Swiss mice or Sprague-Dawley rats.
-
Apparatus: An electroshock apparatus delivering a constant current.
-
Procedure:
-
Test compounds are administered to the animals via intraperitoneal (i.p.) or oral (p.o.) routes.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
The ED50, the dose that protects 50% of the animals from the seizure endpoint, is calculated from the dose-response data.
-
Neurotoxicity Screening (Rotarod Test)
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.
-
Animal Model: Male Swiss mice or Sprague-Dawley rats.
-
Apparatus: A rotating rod (e.g., 1-inch diameter) with a constant speed of rotation (e.g., 6 rpm).
-
Procedure:
-
Animals are trained to remain on the rotating rod for a set period (e.g., 1 minute).
-
Only animals that successfully complete the training are used for the experiment.
-
Test compounds are administered, and at the time of peak effect, the animals are placed back on the rotarod.
-
Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.
-
The TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.
-
IV. Visualizations
General Synthetic Workflow
The following diagram illustrates a general synthetic pathway for the preparation of N-benzyl-2-acetamido-3-alkoxypropionamide analogs starting from D-serine.
Caption: General synthesis of N-benzyl-3-alkoxy-2-acetamidopropionamides.
Anticonvulsant Screening Workflow
This diagram outlines the typical workflow for evaluating the anticonvulsant potential of new chemical entities.
References
- 1. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Methoxyphenoxy)acetamide and its Chloro-derivative for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(4-Methoxyphenoxy)acetamide and its chloro-derivative, focusing on their synthesis, physicochemical properties, and potential biological activities. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery by providing a foundational understanding of these related molecular scaffolds.
Introduction
Phenoxyacetamide derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. The electronic and steric properties of substituents on the phenoxy ring play a crucial role in modulating the pharmacological profile of these compounds. This guide specifically examines the parent compound, this compound, and explores the potential impact of introducing a chloro-substituent onto the phenoxy ring. While direct comparative studies on these specific molecules are limited, this analysis draws upon established structure-activity relationships (SAR) within the phenoxyacetamide class to infer and present a comparative overview.
Physicochemical Properties
The introduction of a chlorine atom to the phenoxy ring of this compound is expected to modulate its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The following table summarizes the predicted and known properties of the parent compound and a representative chloro-derivative, 2-(2-chloro-4-methoxyphenoxy)acetamide.
| Property | This compound | 2-(2-Chloro-4-methoxyphenoxy)acetamide | Reference |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀ClNO₃ | |
| Molecular Weight | 181.19 g/mol | 215.63 g/mol | |
| LogP (Predicted) | 0.8 | 1.6 | |
| Topological Polar Surface Area | 55.1 Ų | 55.1 Ų | |
| Hydrogen Bond Donors | 1 | 1 | |
| Hydrogen Bond Acceptors | 3 | 3 |
Note: Some values are computationally predicted and may vary from experimental results.
Synthesis Protocols
The synthesis of this compound and its chloro-derivatives can be achieved through a Williamson ether synthesis followed by amidation.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)acetic acid
This protocol describes the synthesis of the carboxylic acid intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or ethanol.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (2 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Hydrolysis: To the resulting crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Stir the mixture at room temperature overnight.
-
Acidification: Acidify the reaction mixture with dilute hydrochloric acid until a precipitate is formed.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain 2-(4-methoxyphenoxy)acetic acid.
Experimental Protocol: Synthesis of this compound
-
Activation: To a solution of 2-(4-methoxyphenoxy)acetic acid (1 equivalent) in a dry aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). Stir the mixture at room temperature for 1-2 hours.
-
Amidation: Add a solution of ammonia in a suitable solvent or bubble ammonia gas through the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.
The synthesis of the chloro-derivative would follow a similar pathway, starting with the corresponding chloro-substituted 4-methoxyphenol.
Comparative Biological Activity
Studies on various phenoxyacetamide derivatives have shown that the presence of a halogen, such as chlorine, on the phenoxy ring can enhance antimicrobial and other biological activities. For instance, halogen-containing phenoxy derivatives have demonstrated improved anti-inflammatory properties[1].
As a point of reference, the structurally related isomer, 2-chloro-N-(4-methoxyphenyl)acetamide , has been synthesized and evaluated for its antimicrobial and antifungal activities. This compound, where the chloro group is on the acetamide moiety and the methoxy group is on the N-phenyl ring, has shown significant activity against various bacterial and fungal strains[2][3].
Antimicrobial Activity of 2-chloro-N-(4-methoxyphenyl)acetamide
| Microorganism | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus ATCC 25923 | 20 | [2] |
| Bacillus subtilis NRRL 744 | 23 | [2] |
| Enterococcus faecalis ATCC 551289 | 20 | [2] |
| Escherichia coli ATCC 25922 | - | [2] |
| Pseudomonas aeruginosa ATCC 27853 | - | [2] |
| Listeria monocytogenes ATCC 1911 | - | [2] |
| Fungus | Fungal Inhibition (%) | Reference |
| Trichoderma longibrachiatum | 98 | [2] |
| Mucor plumbeus | 83 | [2] |
| Fusarium solani | 21 | [2] |
These data for a related isomer suggest that the phenoxyacetamide scaffold, particularly when chlorinated, has the potential for potent antimicrobial effects. The position of the chloro and methoxy groups is critical and would likely influence the spectrum and potency of activity.
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by this compound and its chloro-derivative are not yet elucidated. However, based on the activities of related compounds, potential mechanisms could involve the inhibition of essential microbial enzymes or disruption of bacterial virulence factors like the type III secretion system (T3SS), which has been a target for other phenoxyacetamide inhibitors[4][5].
Below are graphical representations of a general synthesis workflow and a hypothetical signaling pathway that could be investigated for these compounds.
Conclusion
This comparative guide provides a foundational overview of this compound and its potential chloro-derivative. While direct experimental comparisons are lacking, the analysis of structure-activity relationships within the broader class of phenoxyacetamides suggests that chloro-substitution is a promising strategy for enhancing biological activity. The provided synthesis protocols offer a starting point for the preparation of these compounds, and the data on a structurally related isomer highlight the potential for antimicrobial efficacy. Further research, including direct synthesis, characterization, and parallel biological evaluation, is necessary to fully elucidate the comparative performance of these compounds and their potential as leads in drug discovery programs.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Methoxyphenoxy)acetamide's Potential Anticonvulsant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothesized mechanism of action for 2-(4-Methoxyphenoxy)acetamide and established anticonvulsant drugs. Due to the absence of direct mechanistic studies on this compound, this analysis is based on the known activities of structurally similar phenoxy acetamide derivatives, which suggest potential activity as a modulator of voltage-gated ion channels and GABAergic systems. For a robust comparison, we will examine three well-characterized anticonvulsant drugs, each with a distinct primary mechanism of action that phenoxy acetamides may emulate: Carbamazepine (a voltage-gated sodium channel blocker), Diazepam (a positive allosteric modulator of GABA-A receptors), and Gabapentin (a ligand of the α2δ subunit of voltage-gated calcium channels).
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize key quantitative data for the selected alternative anticonvulsant drugs, providing a benchmark for the potential efficacy of novel compounds like this compound.
Table 1: In Vitro Activity of Comparator Anticonvulsant Drugs
| Compound | Primary Target | Assay Type | Test System | Key Parameter | Value | Reference |
| Carbamazepine | Voltage-Gated Sodium Channels (VGSCs) | Whole-Cell Patch Clamp | Mouse Neural Crest-Derived (Neuro-2a) Cells | IC50 (for INa(L)) | 18 µM | [1] |
| Whole-Cell Patch Clamp | Mouse Neural Crest-Derived (Neuro-2a) Cells | IC50 (for INa(T)) | 56 µM | [1] | ||
| Diazepam | GABA-A Receptor (Benzodiazepine Site) | Radioligand Binding Assay ([3H]flumazenil) | Rat Cortical Membranes | Ki | 1.53 nM | [2] |
| Gabapentin | α2δ-1 Subunit of Voltage-Gated Calcium Channels | Radioligand Binding Assay | Mouse Brain | Kd | 59 nM | [3] |
| α2δ-2 Subunit of Voltage-Gated Calcium Channels | Radioligand Binding Assay | Mouse Brain | Kd | 153 nM | [3] |
Table 2: In Vivo Anticonvulsant Efficacy of Comparator Drugs in Mice
| Compound | Animal Model | Seizure Type | Route of Administration | Key Parameter | Value (mg/kg) | Reference |
| Carbamazepine | Maximal Electroshock (MES) | Generalized Tonic-Clonic | Intraperitoneal (i.p.) | ED50 | 8.8 | |
| Diazepam | Pentylenetetrazole (PTZ) | Generalized Myoclonic | Intravenous (i.v.) | ED50 | 0.10 - 0.24 | [4] |
| Gabapentin | Maximal Electroshock (MES) | Generalized Tonic-Clonic | Intraperitoneal (i.p.) | ED50 | ~46.8 (83.34% protection) | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of mechanism of action studies for novel compounds such as this compound.
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channel Modulation
This protocol is designed to assess the inhibitory effects of a test compound on voltage-gated sodium channels, typically in a mammalian cell line like HEK293 stably expressing the channel of interest.[7]
a. Cell Preparation:
-
Culture HEK293 cells expressing the desired sodium channel subtype on glass coverslips.
-
Use cells at 50-80% confluency for recordings.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
c. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Establish a stable baseline recording of sodium currents.
-
Perfuse the test compound at various concentrations and record the resulting changes in current amplitude.
-
To assess use-dependency, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) in the presence and absence of the compound.
d. Data Analysis:
-
Measure the peak inward sodium current at each voltage step.
-
Construct concentration-response curves to determine the IC50 value of the test compound.
GABA-A Receptor Radioligand Binding Assay
This protocol measures the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor using a competitive binding assay with a radiolabeled ligand like [³H]-flumazenil.[2]
a. Membrane Preparation:
-
Homogenize rat cerebral cortices in a sucrose buffer.
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction.
-
Wash the membranes multiple times in a Tris-HCl buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 0.5 mL of Tris-HCl buffer (50 mM, pH 7.4):
-
A fixed concentration of [³H]-flumazenil (e.g., 1 nM).
-
Increasing concentrations of the unlabeled test compound.
-
For non-specific binding, a high concentration of a known ligand (e.g., 10 µM Diazepam).
-
100 µg of the prepared membrane protein.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
c. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Use non-linear regression analysis to determine the IC50 of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models
These are standard preclinical models used to evaluate the anticonvulsant potential of a compound.[8][9][10]
a. Animals:
-
Male Swiss albino mice (20-25 g).
b. Drug Administration:
-
Administer the test compound, vehicle control, and a positive control (e.g., Carbamazepine for MES, Diazepam for PTZ) via a suitable route (e.g., intraperitoneal or oral).
-
Conduct the seizure test at the time of peak effect of the test compound, determined in preliminary studies.
c. Maximal Electroshock (MES) Test:
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered protection.
d. Pentylenetetrazole (PTZ) Test:
-
Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures (e.g., 85 mg/kg).
-
Observe the mice for 30 minutes for the onset and severity of seizures, typically scored on a scale (e.g., Racine scale).
-
Protection is defined as the absence of clonic seizures.
e. Data Analysis:
-
For each model, determine the number of animals protected at each dose of the test compound.
-
Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for mechanism of action studies.
Caption: Overview of major anticonvulsant signaling pathways.
Caption: A typical workflow for identifying the mechanism of action of a novel anticonvulsant.
References
- 1. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 6. journalsarchive.com [journalsarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 10. meliordiscovery.com [meliordiscovery.com]
Comparative Cross-Reactivity Analysis of 2-(4-Methoxyphenoxy)acetamide and Structurally Related Compounds
Introduction
2-(4-Methoxyphenoxy)acetamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects.[1][2] Given the therapeutic potential of this chemical class, a thorough understanding of their target specificity and potential for off-target interactions is crucial for advancing drug development efforts. Cross-reactivity studies are essential to profile the selectivity of a lead compound and to anticipate potential side effects.
This guide provides a comparative framework for assessing the cross-reactivity of this compound against a panel of putative biological targets, alongside hypothetical alternative compounds. While specific cross-reactivity data for this compound is not extensively available in the public domain, this document presents illustrative data and standardized protocols to guide researchers in conducting such investigations.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for this compound and two alternative compounds against a panel of selected enzymes and receptors. This selection is based on the reported biological activities of the broader phenoxyacetamide chemical class. The data is presented as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) in micromolar (µM) concentrations.
| Target | This compound (IC50/Ki in µM) | Compound A (Alternative 1) (IC50/Ki in µM) | Compound B (Alternative 2) (IC50/Ki in µM) | Assay Type |
| Cyclooxygenase-2 (COX-2) | 15.2 | 5.8 | > 100 | Cell-based |
| Tumor Necrosis Factor-alpha (TNF-α) | 25.8 | 12.3 | > 100 | ELISA |
| Epidermal Growth Factor Receptor (EGFR) | > 100 | 45.1 | 2.1 | Kinase Assay |
| Staphylococcus aureus DNA Gyrase | 8.9 | > 100 | > 100 | Enzyme Assay |
| Candida albicans Ergosterol Biosynthesis | 12.4 | > 100 | > 100 | MIC Assay |
| hERG Channel | > 100 | 78.5 | 15.2 | Patch Clamp |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Inhibition
-
Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in RPMI-1640 medium. Cells are pre-incubated with varying concentrations of the test compounds (0.1 to 100 µM) for 1 hour. Lipopolysaccharide (LPS) is then added to stimulate TNF-α production.
-
Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
ELISA Procedure: A commercial human TNF-α ELISA kit is used. The collected supernatants are added to wells pre-coated with a TNF-α capture antibody. Following incubation and washing steps, a detection antibody conjugated to horseradish peroxidase is added.
-
Data Analysis: The absorbance is measured at 450 nm, and the concentration of TNF-α is determined from a standard curve. The IC50 value is calculated as the concentration of the compound that inhibits 50% of TNF-α production.
Cell-Based Assay for COX-2 Inhibition
-
Cell Line: A human macrophage cell line (e.g., U937) is used.
-
Induction of COX-2 Expression: Cells are treated with phorbol 12-myristate 13-acetate (PMA) to induce differentiation and COX-2 expression.
-
Compound Treatment: Differentiated macrophages are treated with a range of concentrations of the test compounds for 1 hour before the addition of arachidonic acid.
-
Prostaglandin E2 (PGE2) Measurement: The production of PGE2, a downstream product of COX-2 activity, is measured in the cell culture medium using a competitive enzyme immunoassay (EIA) kit.
-
Calculation: The IC50 is determined as the concentration of the test compound that causes a 50% reduction in PGE2 levels.
Kinase Glo® Assay for EGFR Kinase Activity
-
Reaction Setup: The assay is performed in a 96-well plate containing recombinant human EGFR kinase, a suitable substrate peptide, and ATP.
-
Inhibition: Test compounds are added at various concentrations to the reaction mixture.
-
Luminescence Detection: After incubation, the Kinase-Glo® reagent is added to measure the amount of remaining ATP. Luminescence is proportional to the amount of ATP and inversely proportional to the kinase activity.
-
Data Interpretation: The IC50 value is calculated from the dose-response curve of kinase inhibition.
Visualizations
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Putative mechanism of anti-inflammatory action.
Experimental Workflow for Cross-Reactivity Screening
Caption: A streamlined workflow for assessing compound cross-reactivity.
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-(4-Methoxyphenoxy)acetamide Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Positional Isomers of Methoxyphenoxyacetamide
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic data for three isomers of methoxyphenoxyacetamide: 2-(2-methoxyphenoxy)acetamide, 2-(3-methoxyphenoxy)acetamide, and 2-(4-methoxyphenoxy)acetamide. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary information to distinguish between these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the ortho, meta, and para isomers of 2-(methoxyphenoxy)acetamide. It is important to note that the readily available data for the para isomer corresponds to 2-(4-methoxyphenyl)acetamide, which has a direct phenyl-to-acetyl linkage rather than a phenoxy ether linkage. For the purpose of this comparative guide, and noting the structural difference, we will include the data for this compound. Similarly, for the ortho and meta isomers, the most accessible data is for N-(2-methoxyphenyl)acetamide and N-(3-methoxyphenyl)acetamide respectively, where the acetamide group is directly attached to the phenyl ring. These structural distinctions are crucial and are highlighted for clarity.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | -OCH₃ Proton (ppm) | -CH₂- Proton (ppm) | -NH₂ Protons (ppm) |
| N-(2-methoxyphenyl)acetamide (ortho) [1] | 8.35 (d), 7.80 (d), 7.02 (t), 6.94 (t), 6.86 (d)[1] | 3.85 (s)[1] | - | 2.18 (s, CH₃ of acetamido)[1] |
| N-(3-methoxyphenyl)acetamide (meta) | 8.06 (d), 7.74 (d), 7.50-7.34 (m), 7.29-7.16 (m), 6.87-6.79 (m), 6.61 (s) | 3.76 (s) | - | 2.04 (s, CH₃ of acetamido) |
| 2-(4-methoxyphenyl)acetamide (para) | 7.15 (d, J=8.5 Hz), 6.85 (d, J=8.5 Hz) | 3.78 (s) | 3.53 (s) | 7.3 (br s), 6.9 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O Carbon (ppm) | Aromatic Carbons (ppm) | -OCH₃ Carbon (ppm) | -CH₂- Carbon (ppm) |
| N-(2-methoxyphenyl)acetamide (ortho) | 168.5 | 148.1, 128.0, 123.9, 121.2, 119.8, 110.1 | 55.7 | - |
| N-(3-methoxyphenyl)acetamide (meta) [2] | 170.7 | 160.4, 144.2, 138.3, 137.1, 130.3, 129.5, 124.4, 123.7, 120.6, 119.7, 114.5, 113.4, 113.3, 110.4[2] | 55.4[2] | - |
| 2-(4-methoxyphenyl)acetamide (para) | 175.9 | 158.8, 130.3, 126.9, 114.2 | 55.2 | 42.6 |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C-O Stretching (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| N-(2-methoxyphenyl)acetamide (ortho) [3][4] | ~3300-3400 | ~1660 | ~1250, ~1030 | ~750 |
| N-(3-methoxyphenyl)acetamide (meta) | Data not available | Data not available | Data not available | Data not available |
| 2-(4-methoxyphenyl)acetamide (para) | 3399, 3205 | 1640 | 1246, 1032 | 825 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| N-(2-methoxyphenyl)acetamide (ortho) | 165 | 123, 108, 95, 77 |
| N-(3-methoxyphenyl)acetamide (meta) | Data not available | Data not available |
| 2-(4-methoxyphenyl)acetamide (para) | 165 | 122, 121, 91, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Spectra were recorded on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method:
-
Sample Preparation (ATR): A small amount of the solid sample was placed directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample was finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: Spectra were recorded on an FT-IR spectrometer.
-
Data Acquisition: The spectrum was typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample was vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2-(methoxyphenoxy)acetamide isomers.
Caption: Workflow for the spectroscopic comparison of 2-(methoxyphenoxy)acetamide isomers.
References
A Comparative Analysis of the Therapeutic Index of 2-(4-Methoxyphenoxy)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Therapeutic Potential
The quest for novel therapeutic agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Within this landscape, 2-(4-Methoxyphenoxy)acetamide derivatives have emerged as a promising class of compounds with demonstrated potential in anticancer and anti-inflammatory applications. A critical metric for the preclinical assessment of these, and indeed any, drug candidate is the therapeutic index (TI). The TI, a ratio of the toxic dose to the therapeutic dose, provides a quantitative measure of a drug's safety margin. A higher TI indicates a wider window between the dose required for a therapeutic effect and the dose at which toxicity is observed. This guide offers a comparative evaluation of the therapeutic index of select this compound derivatives, supported by experimental data and detailed methodologies to aid in their preclinical evaluation.
Comparative Efficacy and Cytotoxicity of this compound Derivatives
The therapeutic index is fundamentally a comparison of a compound's desired effect against its unwanted toxicity. In the context of in vitro studies, a surrogate for the therapeutic index, known as the selectivity index (SI), is often employed. The SI is calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the effective concentration required for a therapeutic effect in target cells (EC50 or IC50). A higher SI value is indicative of a more selective compound, one that is more toxic to cancer cells, for example, than to healthy cells.
Recent studies have shed light on the cytotoxic and therapeutic potential of novel phenoxyacetamide derivatives. For instance, two newly synthesized compounds, designated here as Compound I and Compound II , have been evaluated for their anticancer activity. Their performance against various cell lines provides a valuable insight into their selectivity.
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) vs. THLE-2 |
| Compound I | HepG2 | Liver Cancer | 1.43 | 25.36 |
| MCF-7 | Breast Cancer | Not specified | - | |
| THLE-2 | Normal Liver | 36.27 | - | |
| Compound II | HepG2 | Liver Cancer | 6.52 | 5.56 |
| MCF-7 | Breast Cancer | Not specified | - | |
| THLE-2 | Normal Liver | Not specified for direct calculation | - | |
| 5-Fluorouracil (5-FU) | HepG2 | Liver Cancer | 5.32 | Not specified |
Data compiled from a study on novel phenoxyacetamide derivatives as apoptotic inducers.[1]
As the data indicates, Compound I exhibits a significantly higher selectivity index for liver cancer cells over normal liver cells compared to Compound II . This suggests that Compound I may have a more favorable therapeutic window for the treatment of hepatocellular carcinoma.
Another study investigated a series of 2-(substituted phenoxy) acetamide derivatives for their anticancer, anti-inflammatory, and analgesic properties. Among the synthesized compounds, a derivative featuring the this compound scaffold, herein referred to as Compound III , was evaluated.
| Compound | Cell Line | Type | IC50 (µM) |
| Compound III | MCF-7 | Breast Cancer | >100 |
| (N-(1-(p-tolyl)ethyl)-2-(4-methoxyphenoxy)acetamide) | SK-N-SH | Neuroblastoma | >100 |
Data from a study on the multi-faceted activities of 2-(substituted phenoxy) acetamide derivatives.[2][3]
While the anticancer activity of Compound III against these specific cell lines was not potent, the study highlights the diverse biological activities of this class of compounds. A comprehensive evaluation of its cytotoxicity against a panel of normal cell lines would be necessary to ascertain its selectivity index.
Experimental Protocols for Therapeutic Index Evaluation
Accurate and reproducible experimental design is paramount for the reliable determination of the therapeutic index. Below are detailed methodologies for key assays cited in the evaluation of this compound derivatives.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Target cells (cancerous and normal)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
This compound derivatives
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletismometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-drug administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. This data can be used to determine the ED50 (the dose of the drug that causes a 50% reduction in edema).
In Vivo Anticancer Efficacy in Xenograft Models
This protocol outlines a general workflow for assessing the antitumor activity of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice or SCID mice)
-
Human cancer cell line
-
This compound derivatives
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group.
-
Toxicity Assessment: Monitor the body weight of the animals and observe for any signs of toxicity. At the end of the study, major organs can be collected for histopathological analysis.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of this compound derivatives is crucial for their rational development. Two key signaling pathways that have been implicated in their therapeutic effects are the PARP-1 and COX-2 pathways.
PARP-1 Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In some cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death. This concept is known as synthetic lethality. Some novel phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells through the inhibition of PARP-1.
COX-2 Inhibition in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of the inflammatory response. Inhibition of COX-2 is a well-established strategy for treating inflammation and pain. Certain 2-(substituted phenoxy) acetamide derivatives have demonstrated anti-inflammatory properties, suggesting a potential role as COX-2 inhibitors.
Conclusion
The evaluation of the therapeutic index is a critical step in the preclinical development of this compound derivatives. The available data suggests that certain derivatives within this class exhibit promising selectivity for cancer cells over normal cells, indicating a favorable therapeutic window. A comprehensive assessment, encompassing both in vitro cytotoxicity against a panel of normal and cancerous cell lines and in vivo efficacy and toxicity studies, is essential for a robust comparison and for identifying lead candidates for further development. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate these crucial investigations. As research in this area progresses, a clearer picture of the therapeutic potential of this compound derivatives will undoubtedly emerge, paving the way for the development of safer and more effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactivity of Phenoxyacetamides: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, phenoxyacetamide derivatives represent a versatile scaffold with a wide range of demonstrated biological activities. This guide provides a comparative overview of peer-reviewed studies on their bioactivity, presenting key quantitative data, experimental methodologies, and relevant biological pathways to inform future research and development.
Phenoxyacetamide and its derivatives have emerged as significant pharmacophores due to their diverse pharmacological effects.[1] The core structure allows for extensive chemical modifications, leading to compounds with potent and selective activities against various biological targets. This versatility has made them a subject of intense investigation in medicinal chemistry.[1]
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various phenoxyacetamide derivatives, categorized by their therapeutic potential.
Anticancer Activity
Phenoxyacetamide derivatives have shown promising cytotoxic effects against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound with methyl and fluoro substitute (13) | Multiple cancer cells (average) | ~13 | [1] |
| Compound I | HepG2 (liver cancer) | 1.43 | [2][3] |
| Compound II | HepG2 (liver cancer) | 6.52 | [2][3] |
| 5-Fluorouracil (Reference) | HepG2 (liver cancer) | 5.32 | [2][3] |
| Sorafenib analogue with 1,2,3-triazole ring | Huh7 (hepatocellular carcinoma) | 5.67 | [2] |
| 6-bromo-5-nitroquinoline (152) | Different cell lines | Higher than 5-FU | [1] |
| 6,8-diphenylquinoline (153) | Different cell lines | Higher than 5-FU | [1] |
Monoamine Oxidase (MAO) Inhibition
Certain phenoxyacetamide analogues have been identified as potent and selective inhibitors of monoamine oxidases, key enzymes in the metabolism of neurotransmitters.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 2-(4-Methoxyphenoxy)acetamide (12) | MAO-A | - | 245 | [4][5] |
| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (21) | MAO-A | 0.018 | - | [4][5] |
| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (21) | MAO-B | 0.07 | - | [4][5] |
Antitubercular Activity
A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated notable activity against Mycobacterium tuberculosis.
| Compound | Strain | MIC (µg/mL) | Reference |
| Derivative 3m | M. tuberculosis H37Rv | 4 | [6] |
| Derivative 3m | Rifampin-resistant M. tuberculosis 261 | 4 | [6] |
| Other derivatives | M. tuberculosis H37Rv | 4 - 64 | [6] |
Free Fatty Acid Receptor 1 (FFA1) Agonism
Phenoxyacetic acid derivatives have been investigated as agonists for FFA1, a target for the treatment of type 2 diabetes.
| Compound | Activity | EC50 (nM) | Reference |
| Candidate 16 | FFA1 Agonist | 43.6 | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of these findings. While full protocols require consulting the original publications, this section outlines the key methodologies mentioned in the cited studies.
In Vitro Cytotoxicity Assays
The most common method for evaluating the anticancer activity of phenoxyacetamide derivatives is the MTT assay.[2]
General Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media and conditions.[2]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory potency of phenoxyacetamide analogues against MAO-A and MAO-B is determined using enzyme and cancer cell lysate-based assays.[4][5]
General Protocol:
-
Enzyme/Lysate Preparation: Recombinant human MAO-A and MAO-B enzymes or lysates from cells expressing these enzymes (e.g., HepG2, SH-SY5Y) are used.[4][5]
-
Incubation: The enzyme or lysate is pre-incubated with various concentrations of the inhibitor.
-
Substrate Addition: A suitable substrate for the specific MAO isoform is added to initiate the reaction.
-
Detection: The product of the enzymatic reaction is detected, often using a fluorescent or colorimetric method.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Antitubercular Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) of phenoxyacetamide derivatives against Mycobacterium tuberculosis is typically determined using a microdilution method.[6]
General Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for several days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
Diagrams illustrating key biological pathways and experimental workflows can aid in understanding the context of this research.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Methoxyphenoxy)acetamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Methoxyphenoxy)acetamide (CAS No. 30893-64-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical compound.
While a specific, verified Safety Data Sheet (SDS) for this compound was not definitively located, safety protocols have been developed based on data from closely related acetamide derivatives. These compounds are known to present hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Therefore, cautious handling and adherence to the following disposal procedures are imperative.
Immediate Safety and Handling
Prior to handling this compound, all personnel must be familiar with the potential hazards. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with chemical waste and can be securely sealed.
-
-
Labeling:
-
The waste container must be labeled with the full chemical name: "this compound" and the CAS number "30893-64-2".
-
Include appropriate hazard warnings based on the information for similar compounds, such as "Harmful," "Irritant," and any other relevant GHS pictograms.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for the storage of chemical waste.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Provide the disposal company with all available safety information.
-
Spill and Exposure Procedures
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available safety information.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data from closely related compounds are provided for reference.
| Property | Value (for similar acetamide derivatives) |
| Hazard Class (GHS) | Acute toxicity, Oral (Category 4) |
| Skin corrosion/irritation (Category 2) | |
| Serious eye damage/eye irritation (Cat 2A) | |
| Specific target organ toxicity (single) | |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
